molecular formula C11H9NO2 B2968253 4-(Pyridin-3-yloxy)phenol CAS No. 85633-52-9

4-(Pyridin-3-yloxy)phenol

Cat. No.: B2968253
CAS No.: 85633-52-9
M. Wt: 187.198
InChI Key: AWPCZCUJZRRDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yloxy)phenol, with the CAS number 85633-52-9, is an aromatic ether derivative of phenol with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and materials science research. Its primary research application is as a key precursor in metal-catalyzed C-H functionalization reactions. Specifically, the pyridinyl group can act as a directing auxiliary for highly regioselective ortho-halogenation of the phenol ring using palladium catalysts . This method allows for the sequential difunctionalization of phenol derivatives to produce sophisticated, symmetrically and unsymmetrically substituted phenolic compounds that are difficult to access by other means . Furthermore, the meta-aryloxy phenol structure is a motif found in compounds investigated for various applications, including the synthesis of polymers with high thermal stability for aerospace and microelectronics , and as a peripheral substituent in zinc azaphthalocyanines studied as potential sensitizers for photodynamic therapy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCZCUJZRRDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Pyridin-3-yloxy)phenol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Pyridin-3-yloxy)phenol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(Pyridin-3-yloxy)phenol, a heterocyclic diaryl ether of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, chemical characteristics, and potential as a strategic building block in drug discovery.

Core Chemical Identity and Identifiers

4-(Pyridin-3-yloxy)phenol is a bifunctional organic molecule featuring a phenol ring linked to a pyridine ring through an ether bond at the 3-position. While this specific isomer is not widely cataloged and does not have a readily available CAS number in common public databases, its identity is unambiguously defined by its structure. For data tracking and substance registration, the PubChem Compound ID (CID) serves as a primary identifier.

The distinction from its isomers, such as 4-(pyridin-4-yloxy)phenol or the C-C linked 4-(pyridin-3-yl)phenol, is critical for both synthesis and application, as the position of the nitrogen atom and the nature of the linkage (C-O-C vs. C-C) profoundly influence the molecule's electronic properties, hydrogen bonding capability, and three-dimensional conformation.

IdentifierValueSource
IUPAC Name 4-(pyridin-3-yloxy)phenol---
PubChem CID 12940630
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Canonical SMILES C1=CC(=CN=C1)OC2=CC=C(C=C2)O
InChI Key AWPCZCUJZRRDNK-UHFFFAOYSA-N
Monoisotopic Mass 187.063329 g/mol

Physicochemical Properties

Experimental physicochemical data for 4-(Pyridin-3-yloxy)phenol are not extensively reported in the literature. However, computational predictions provide valuable estimates for guiding experimental design, such as solvent selection and purification strategies.

PropertyPredicted ValueComments and Rationale
XLogP3 2.2Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents like ethyl acetate, dichloromethane, and alcohols, with limited water solubility.
Topological Polar Surface Area (TPSA) 42.3 ŲThe TPSA, contributed by the phenol -OH and the pyridine nitrogen, suggests the potential for good cell permeability, a key parameter in drug design.
Hydrogen Bond Donors 1The single phenolic hydroxyl group.
Hydrogen Bond Acceptors 3The phenolic oxygen, ether oxygen, and pyridine nitrogen. This capacity for hydrogen bonding influences solubility and interactions with biological targets.
pKa (Phenolic -OH) ~9.5 (Estimated)Expected to be slightly less acidic than phenol (pKa ~10) due to the electron-withdrawing nature of the pyridyloxy substituent.

Synthesis and Mechanistic Insights

The formation of the diaryl ether bond is the central challenge in synthesizing 4-(Pyridin-3-yloxy)phenol. The two most relevant and field-proven methodologies are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.

Primary Synthetic Route: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[1] For this target molecule, the most logical disconnection involves 3-halopyridine and a p-hydroxyphenol derivative.

Causality Behind Experimental Design:

  • Choice of Reactants: A common strategy involves reacting 3-bromopyridine with 4-methoxyphenol. Using the methoxy-protected phenol (hydroquinone monomethyl ether) is crucial to prevent the diaryl ether from forming on both hydroxyl groups of hydroquinone, which would be a significant side reaction. The methoxy group can be efficiently cleaved in a subsequent step to yield the final product.

  • Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), is the standard catalyst. The reaction requires a base to deprotonate the phenol, forming the nucleophilic phenoxide. A strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.

  • Solvent and Temperature: Ullmann-type reactions traditionally demand high temperatures (120-200 °C) to proceed at a reasonable rate.[1] Therefore, a high-boiling polar aprotic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or pyridine is selected to ensure all components remain in solution at the required temperature.

Ullmann_Synthesis_Workflow Reactant1 3-Bromopyridine Intermediate 4-(Pyridin-3-yloxy)anisole Reactant1->Intermediate Step 1: Ullmann Coupling (150-180 °C) Reactant2 4-Methoxyphenol Reactant2->Intermediate Catalyst CuI, K₂CO₃, Pyridine Catalyst->Intermediate Product 4-(Pyridin-3-yloxy)phenol Intermediate->Product Step 2: Demethylation Deprotection BBr₃ or HBr/AcOH Deprotection->Product

Caption: Synthetic workflow for 4-(Pyridin-3-yloxy)phenol.

Detailed Experimental Protocol (Ullmann Condensation)

Step 1: Synthesis of 4-(Pyridin-3-yloxy)anisole

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous pyridine as the solvent. The volume should be sufficient to create a stirrable slurry.

  • Reactant Addition: Add 3-bromopyridine (1.1 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (or to ~150 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite® to remove inorganic salts and the copper catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate product, 4-(pyridin-3-yloxy)anisole.

Step 2: Demethylation to 4-(Pyridin-3-yloxy)phenol

  • Vessel Preparation: Dissolve the purified 4-(pyridin-3-yloxy)anisole (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, 1.5 eq., typically as a 1M solution in DCM) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification by chromatography or recrystallization may be necessary.

Mechanistic Rationale of the Ullmann Reaction

The precise mechanism of the Ullmann reaction is complex, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism CuI Cu(I)X CuPhenoxide Cu(I)-OAr' CuI->CuPhenoxide + Ar'OH, Base - HX CuIII Ar-Cu(III)(X)-OAr' CuPhenoxide->CuIII + ArX (Oxidative Addition) CuIII->CuI Product Ar-O-Ar' CuIII->Product (Reductive Elimination) Scaffold_Application Scaffold 4-(Pyridin-3-yloxy)phenol (Core Scaffold) Handle1 Phenolic -OH (Synthetic Handle) Scaffold->Handle1 Handle2 Pyridine Ring (Pharmacophore/Vector) Scaffold->Handle2 Deriv1 Etherification/ Esterification Handle1->Deriv1 Functionalization Deriv2 Coupling Reactions (e.g., Suzuki) Handle1->Deriv2 Extension Deriv3 Salt Formation/ Coordination Handle2->Deriv3 Property Tuning Target Bioactive Molecules (e.g., Kinase Inhibitors) Deriv1->Target Deriv2->Target Deriv3->Target

Caption: Role of 4-(Pyridin-3-yloxy)phenol as a strategic scaffold.

Safety and Handling

No specific toxicological data for 4-(Pyridin-3-yloxy)phenol is available. As a standard practice for a novel research chemical of this class, it should be handled with appropriate care.

  • General Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

This guide provides a foundational understanding of 4-(Pyridin-3-yloxy)phenol, grounded in established chemical principles and data from analogous structures. It is intended to empower researchers to confidently synthesize, characterize, and strategically employ this valuable chemical building block in their research and development endeavors.

References

  • PubChem. 4-(pyridin-3-yloxy)phenol. National Center for Biotechnology Information. [Link]

  • Lee, J., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. [Link]

  • PubChem. Phenol, 4-(3-pyridinyl)-. National Center for Biotechnology Information. [Link]

  • Sperry, J. (2010). The Ullmann reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). The mechanism of the modified Ullmann reaction. Dalton Transactions, (15), 2337-2349. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Wang, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863923. [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Sources

Introduction: The Significance of the Pyridinyl Aryl Ether Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-3-yloxy)phenol

The 4-(Pyridin-3-yloxy)phenol moiety represents a critical structural class known as pyridinyl aryl ethers. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors. The diaryl ether linkage provides a unique conformational flexibility and vectoral orientation, allowing molecules to effectively bind within the ATP-binding pockets of various kinases. Pyridine and its derivatives are well-established as biologically active compounds, and their incorporation into larger structures like diaryl ethers is a proven strategy for developing potent and selective drug candidates.[1][2] This guide provides an in-depth analysis of the primary synthetic routes to 4-(Pyridin-3-yloxy)phenol, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 4-(Pyridin-3-yloxy)phenol identifies the central carbon-oxygen (C-O) ether bond as the key disconnection. This bond links a pyridine ring and a phenol ring. Therefore, the primary synthetic challenge lies in the efficient formation of this aryl-heteroaryl ether linkage. Two principal starting materials are implicated: a 3-substituted pyridine and a 1,4-disubstituted benzene derivative.

The forward synthesis can thus be approached by coupling either:

  • A 3-halopyridine with hydroquinone (or a protected equivalent like 4-methoxyphenol).

  • 3-Hydroxypyridine with a 4-halophenol derivative.

The choice of strategy often depends on the commercial availability, cost, and reactivity of the starting materials. The following sections will detail the catalytic systems developed to overcome the inherent challenges of this C-O cross-coupling reaction.

G cluster_sm TP Target: 4-(Pyridin-3-yloxy)phenol Retrosynthesis Key Disconnection (C-O Bond Formation) TP->Retrosynthesis Retrosynthesis SM Starting Materials Retrosynthesis->SM SM1 3-Halopyridine + Hydroquinone SM->SM1 SM2 3-Hydroxypyridine + 4-Halophenol SM->SM2

Caption: Retrosynthetic analysis of 4-(Pyridin-3-yloxy)phenol.

Key Synthetic Methodologies

The formation of diaryl ethers is a classic transformation in organic synthesis. While traditional methods often require harsh conditions, modern catalytic systems have enabled this reaction under milder and more versatile terms.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is the historical method for forming diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[3][4] Traditional protocols required high temperatures (>200 °C) and stoichiometric amounts of copper.[3] However, modern iterations have significantly improved the reaction's efficiency through the use of ligands, allowing for lower catalyst loadings and milder conditions.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are typically used. The Cu(I) species is believed to be the active catalyst that undergoes oxidative addition with the aryl halide.[5]

  • Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the phenol, forming the more nucleophilic phenoxide anion required for the coupling.[6][7]

  • Ligand: The addition of a ligand accelerates the reaction by stabilizing the copper center and facilitating the reductive elimination step. Common ligands include amino acids like L-proline or N,N-dimethylglycine, and diamines.[6][8]

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.[3][7]

Catalytic Cycle Diagram (Ullmann Condensation)

G CuI_L Cu(I)-Ligand Complex OxAdd Oxidative Addition (Ar-X) CuI_L->OxAdd CuIII_Intermediate Ar-Cu(III)-X Complex OxAdd->CuIII_Intermediate Ligand_Exchange Ligand Exchange (Ar'-O⁻) CuIII_Intermediate->Ligand_Exchange CuIII_Alkoxide Ar-Cu(III)-OAr' Complex Ligand_Exchange->CuIII_Alkoxide RedElim Reductive Elimination CuIII_Alkoxide->RedElim RedElim->CuI_L Catalyst Regeneration Product Product (Ar-O-Ar') RedElim->Product

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Detailed Experimental Protocol: Ullmann Synthesis

This protocol describes the synthesis of 4-(pyridin-3-yloxy)phenol from 3-bromopyridine and hydroquinone.

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add hydroquinone (1.2 equivalents) and 3-bromopyridine (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous DMSO or DMF as the solvent. The reaction concentration is typically maintained at 0.5-1.0 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Buchwald-Hartwig C-O Cross-Coupling: The Palladium-Catalyzed Standard

The Buchwald-Hartwig amination, and its extension to C-O coupling, has become a cornerstone of modern synthetic chemistry for its mild reaction conditions, broad substrate scope, and high functional group tolerance.[9][10] This palladium-catalyzed reaction provides a powerful and often more efficient alternative to the Ullmann condensation for synthesizing diaryl ethers.[11]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required. These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final, often rate-limiting, reductive elimination step.

  • Base: A non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. They deprotonate the phenol without interfering with the catalyst.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they are compatible with the sensitive catalytic system.

Catalytic Cycle Diagram (Buchwald-Hartwig C-O Coupling)

G Pd0_L Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0_L->OxAdd PdII_Intermediate (Ar)Pd(II)(X)Ln OxAdd->PdII_Intermediate Base_Assoc Association & Deprotonation (Ar'-OH, Base) PdII_Intermediate->Base_Assoc PdII_Alkoxide (Ar)Pd(II)(OAr')Ln Base_Assoc->PdII_Alkoxide RedElim Reductive Elimination PdII_Alkoxide->RedElim RedElim->Pd0_L Catalyst Regeneration Product Product (Ar-O-Ar') RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes the synthesis using 3-chloropyridine and 4-methoxyphenol, followed by a deprotection step. Using a protected phenol like 4-methoxyphenol can prevent self-coupling or other side reactions of hydroquinone.

  • Reactor Setup: In a glovebox, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and Cs₂CO₃ (1.5 equivalents) to a dry Schlenk tube.

  • Reagent Addition: Add 4-methoxyphenol (1.2 equivalents) and 3-chloropyridine (1.0 equivalent) to the tube.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification (Intermediate): Concentrate the filtrate under reduced pressure and purify the crude intermediate, 3-(4-methoxyphenoxy)pyridine, by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM). Cool to 0 °C and add a Lewis acid, such as boron tribromide (BBr₃), dropwise. Stir until the reaction is complete (monitored by TLC/LC-MS).

  • Final Work-up and Purification: Carefully quench the reaction with methanol and water. Neutralize and extract the product. The final product, 4-(pyridin-3-yloxy)phenol, can then be purified by chromatography or recrystallization.

Comparative Analysis of Synthetic Methods

FeatureUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)
Typical Ligand L-Proline, N,N-DimethylglycineBiaryl Phosphines (XPhos, SPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃Cs₂CO₃, K₃PO₄
Solvent DMF, DMSO, NMPToluene, Dioxane
Temperature High (120-200 °C)Moderate (80-110 °C)
Substrate Scope More limited; often requires activated aryl halidesVery broad; tolerates many functional groups
Advantages Lower cost catalystMilder conditions, higher yields, broader scope
Disadvantages Harsh conditions, lower functional group toleranceHigher cost catalyst, air/moisture sensitivity

Product Characterization

Regardless of the synthetic route, the identity and purity of the final 4-(Pyridin-3-yloxy)phenol product must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[12]

Conclusion

The synthesis of 4-(Pyridin-3-yloxy)phenol, a key building block in drug discovery, is most effectively achieved through modern cross-coupling methodologies. While the Ullmann condensation provides a classic, copper-based route, the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction is generally superior, offering milder conditions, broader functional group tolerance, and often higher yields. The choice of method ultimately depends on factors such as substrate availability, cost considerations, and the specific requirements of the synthetic campaign. A thorough understanding of the causality behind the selection of catalysts, ligands, and reaction conditions is paramount to achieving a successful and reproducible synthesis.

References

  • Han, L., Zang, H., & Sun, D. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3147. [Link]

  • Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Rev. Roum. Chim., 54(6-7), 519-534. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (2020). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
  • Slideshare. (n.d.). Preparation and reaction of phenol. [Link]

  • PubMed. (2010). 3-(Pyridin-4-ylmeth-oxy)phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sawyer, J. S., et al. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 65(26), 8969-8975. [Link]

  • Unacademy. (n.d.). Methods of preparation of phenols. [Link]

  • Google Patents. (2008). CN101205174A - Method for preparing p-alkoxy phenol.
  • Books. (2024).
  • Al-Zoubi, W. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. [Link]

  • ResearchGate. (n.d.). Recent work for the synthesis of diaryl ethers and the application of this work. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1125. [Link]

  • ACS Publications. (2010). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 75(15), 5004-5011. [Link]

  • PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. [Link]

  • ResearchGate. (2004). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • Cristau, H.-J., et al. (2005). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 7(5), 913-916. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1124003. [Link]

  • Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(2), 824-885. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

A Technical Guide to the Potential Biological Activity of 4-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of 4-(Pyridin-3-yloxy)phenol, a diaryl ether of significant interest for drug discovery and development. By synthesizing data from existing literature on structurally related compounds, this guide explores the molecule's potential as a therapeutic agent. The core chemical scaffold, combining a phenol ring and a pyridine moiety through an ether linkage, is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities. Primary areas of investigation include its potential as an anticancer agent, likely mediated through kinase inhibition, as well as its predicted antioxidant and antimicrobial properties. This guide details the scientific rationale, proposes robust experimental workflows for validation, and discusses structure-activity relationships to guide future derivatization and optimization efforts.

Introduction: Unpacking the Therapeutic Potential

The confluence of a pyridine ring and a phenolic group within a single molecular entity presents a compelling starting point for drug discovery. Phenolic compounds are ubiquitous in nature and are well-documented for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer effects.[1] The pyridine ring is a common nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility. The ether linkage provides a flexible yet stable connection between these two key pharmacophores.

Derivatives containing these individual moieties have shown significant promise. For instance, various heterocyclic compounds, including those with pyridine structures, have demonstrated potent anticancer activities.[2][3] Specifically, compounds featuring a central pyridine with attached phenyl rings have exhibited significant antiproliferative activity and topoisomerase II inhibition.[4] This guide will, therefore, dissect the potential of the parent scaffold, 4-(Pyridin-3-yloxy)phenol, and provide a strategic framework for its scientific evaluation.

Physicochemical Profile and Synthesis Outline

A molecule's biological activity is intrinsically linked to its physical and chemical properties. While experimental data for 4-(Pyridin-3-yloxy)phenol is sparse, we can infer its likely characteristics.

PropertyPredicted Value / CharacteristicRationale / Significance
Molecular Formula C₁₁H₉NO₂Provides the basis for molecular weight and elemental composition.
Molecular Weight ~187.19 g/mol Falls well within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP 2.0 - 2.5 (Estimated)Suggests a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (Phenolic -OH)The hydroxyl group can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 3 (Pyridinic N, Ether O, Phenolic O)Multiple sites for receptor binding and influences on solubility.
Synthesis Strategy: Ullmann Condensation

The most direct and established method for synthesizing diaryl ethers like 4-(Pyridin-3-yloxy)phenol is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

A plausible synthetic route would involve the reaction of hydroquinone (benzene-1,4-diol) with 3-bromopyridine in the presence of a copper catalyst (such as Copper(I) iodide), a base (like potassium carbonate), and a ligand (e.g., L-proline) in a high-boiling polar aprotic solvent like DMSO.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Hydroquinone Hydroquinone Reaction Ullmann Condensation Hydroquinone->Reaction Bromopyridine 3-Bromopyridine Bromopyridine->Reaction Catalyst CuI / L-Proline Catalyst->Reaction Base K2CO3 Base->Reaction Solvent DMSO, Heat Solvent->Reaction Target 4-(Pyridin-3-yloxy)phenol Reaction->Target

Caption: Proposed synthesis via Ullmann condensation.

Potential Biological Activities and Mechanistic Hypotheses

Anticancer and Antiproliferative Activity

Hypothesis: 4-(Pyridin-3-yloxy)phenol possesses cytotoxic activity against cancer cell lines, potentially through the inhibition of key signaling kinases like PI3K or receptor tyrosine kinases such as EGFR.

Rationale: The diaryl ether scaffold is a cornerstone of many kinase inhibitors. The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a prime therapeutic target.[6][7] Structurally similar compounds have been identified as potent inhibitors of this pathway.[2][8] Furthermore, pyrazoline derivatives containing moieties akin to our target molecule have been shown to inhibit VEGFR-2 and EGFR, which are critical for tumor angiogenesis and cell proliferation.[9] Patents for related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives highlight their utility as inhibitors of c-KIT kinase, a driver in gastrointestinal stromal tumors (GISTs).[10] The combination of a hydrogen bond-donating phenol and a hydrogen bond-accepting pyridine nitrogen provides the necessary pharmacophoric features to dock into the ATP-binding pocket of many kinases.

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TargetMolecule 4-(Pyridin-3-yloxy)phenol (Potential Inhibitor) TargetMolecule->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Survival, Proliferation, Growth mTOR->Downstream MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial Dilutions) A->B D 3. Incubate (48-72h) B->D C Include Controls (Vehicle, Positive, Blank) C->B E 4. Add MTT Reagent (4h incubation) D->E F 5. Solubilize Formazan (Add DMSO/Solvent) E->F G 6. Read Absorbance (570 nm) F->G H 7. Analyze Data (Calculate IC50) G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Kinase Inhibition Assay (Generic Fluorescence-Based)

Objective: To quantify the direct inhibitory effect of 4-(Pyridin-3-yloxy)phenol on a specific kinase (e.g., PI3Kα).

Methodology: Commercially available kits (e.g., ADP-Glo™) provide a streamlined workflow.

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate (e.g., PIP2 for PI3K), and ATP.

  • Inhibitor Addition: Add varying concentrations of 4-(Pyridin-3-yloxy)phenol. Include no-inhibitor and no-enzyme controls.

  • Kinase Reaction: Incubate at room temperature to allow the phosphorylation reaction to proceed.

  • ATP Depletion & Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that uses the newly produced ADP to drive a coupled luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure luminescence. The signal is directly proportional to kinase activity.

  • Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Protocol 3: Antioxidant Capacity (DPPH Assay)

Objective: To measure the free radical scavenging ability of the compound.

Methodology:

  • Sample Preparation: Prepare various concentrations of 4-(Pyridin-3-yloxy)phenol in methanol.

  • Reaction: In a 96-well plate, mix the compound solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl). DPPH is a stable free radical with a deep violet color.

  • Incubation: Incubate in the dark for 30 minutes.

  • Data Acquisition: Measure the absorbance at ~517 nm.

  • Analysis: In the presence of an antioxidant that donates a hydrogen atom, the DPPH radical is reduced, causing the violet color to fade. The degree of discoloration is proportional to the scavenging activity. Calculate the percentage of radical scavenging and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals), using Ascorbic Acid or Trolox as a positive control.

Conclusion and Future Directions

4-(Pyridin-3-yloxy)phenol represents a promising chemical scaffold with significant, albeit largely unexplored, therapeutic potential. Based on robust evidence from structurally analogous compounds, the most compelling avenue for investigation is its application as an anticancer agent, likely operating through the inhibition of critical cell signaling kinases. Its inherent phenolic nature also predicts a notable antioxidant capacity.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for the initial validation of these activities. Positive results from these primary screens, particularly a low micromolar IC₅₀ in cytotoxicity assays, should trigger a cascade of further studies:

  • Target Deconvolution: Identifying the specific kinase(s) or protein(s) that the compound binds to.

  • Lead Optimization: Synthesizing a library of derivatives to establish a clear Structure-Activity Relationship (SAR) and improve potency and selectivity.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

References

  • Amin, A. et al. (2013). They belong to the inhibitors of telomerase and PI3K protein kinase.
  • Bai, L. et al. (2017). Synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol and 3-(3,5-dichloro-4-hydroxyphenoxy)-4-chlorophenol. As referenced in "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI". [5]3. Cheng, C. Y. et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-52.

  • Emami, S. & Dadashpour, S. (2015). They still remain as one of the most versatile class of compounds for anticancer drug design and discovery.
  • Habtemariam, S. & Dagne, E. (2010). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica, 76(6), 589-94. 6. Han, L. et al. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3147. [11][12]7. Lee, J. et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-6. [13]8. Mokdad-Bzeouich, I. et al. (2016). Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity. Cell Stress & Chaperones, 21(5), 773-81. 9. NCI/DTB (2024). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. National Cancer Institute. [14]10. PYO12 and PYO12a with bactericidal activity against gram-positive bacteria and low cytotoxicity. (2025). As referenced in "Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - ResearchGate". [15]11. Thakur, A. et al. (2015). They still remain as one of the most versatile class of compounds for anticancer drug design and discovery. As referenced in "Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC".

  • Various Authors. (2021). Lpxh targeting compounds, compositions thereof, and methods of making and using the same. Google Patents, WO2021072369A1. [16]13. Various Authors. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. Google Patents, WO2021013864A1. [10]14. Various Authors. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI. [1]15. Various Authors. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. 16. Various Authors. (2023). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PubMed. [7][8]17. Various Authors. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. PubMed. [4]18. Various Authors. (2015). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. MDPI. [17]19. Various Authors. (2018). Drugging the Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Family of Enzymes. PubMed. [6]20. Various Authors. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [3]21. Various Authors. (2021). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. [18]22. Various Authors. (2023). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [9]23. Various Authors. (2021). Synthetic method of 4-phenoxyphenol. Google Patents, CN113429268A. [19]24. Various Authors. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PMC. [2]25. Various Authors. (2018). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [20]26. Various Authors. (2020). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate.

Sources

Methodological & Application

protocol for nucleophilic aromatic substitution to form 4-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridyl Aryl Ether Moiety

The 4-(Pyridin-3-yloxy)phenol scaffold represents a critical structural motif in modern medicinal chemistry and drug discovery. As a diaryl ether, it connects a phenolic group, a common pharmacophore capable of crucial hydrogen bonding interactions, with a pyridine ring, a versatile heterocycle known to enhance solubility, modulate metabolic stability, and serve as a key binding element in numerous biologically active compounds. The prevalence of this and related pyridyl aryl ether structures in pharmaceuticals—ranging from kinase inhibitors in oncology to agents targeting neurodegenerative diseases—underscores the necessity for robust and well-characterized synthetic protocols.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-(Pyridin-3-yloxy)phenol. We will first explore the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) on pyridine rings to provide a foundational understanding of the challenges involved. Subsequently, we will present a detailed, field-proven protocol for the synthesis of the target molecule via a copper-catalyzed Ullmann condensation, a powerful alternative for forming the key C-O bond. This guide is designed to be a self-validating system, complete with characterization data and troubleshooting insights to ensure reproducible success in the laboratory.

Mechanistic Insight: The Challenge of Nucleophilic Aromatic Substitution on 3-Halopyridines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the substitution of leaving groups on aromatic rings by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

For heteroaromatic systems like pyridine, the ring nitrogen's electron-withdrawing nature makes the ring more susceptible to nucleophilic attack than benzene. SNAr reactions on pyridines are particularly facile when the leaving group is located at the 2- or 4-position (ortho or para to the nitrogen). This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3]

However, when the leaving group is at the 3-position, as in the case of synthesizing 4-(Pyridin-3-yloxy)phenol from a 3-halopyridine, this direct stabilization by the nitrogen atom is not possible. The negative charge in the resulting Meisenheimer complex is distributed only across the carbon atoms of the ring, leading to a higher energy, less stable intermediate. Consequently, classical SNAr reactions at the 3-position of pyridine are significantly less favorable and often require harsh reaction conditions or are low-yielding.

Figure 1. Stabilization of Meisenheimer intermediates in pyridine SNAr.

Given these mechanistic constraints, alternative synthetic strategies are often employed. Metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, provide milder and more efficient routes to form C-O bonds with 3-halopyridines.[4][5] This application note details a robust Ullmann-type procedure.

Experimental Protocol: Synthesis of 4-(Pyridin-3-yloxy)phenol

This protocol is divided into two main stages: (1) the copper-catalyzed C-O bond formation between 3-bromopyridine and a protected phenol (4-benzyloxyphenol), and (2) the subsequent deprotection of the benzyl ether to yield the final product.

Part 1: Synthesis of 3-(4-Benzyloxyphenoxy)pyridine

This step utilizes a modified Ullmann condensation, a copper-catalyzed reaction ideal for forming diaryl ethers.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-BenzyloxyphenolC₁₃H₁₂O₂200.232.00 g10.01.0 eq
3-BromopyridineC₅H₄BrN157.991.58 g10.01.0 eq
Copper(I) IodideCuI190.4595.2 mg0.50.05 eq
2-Picolinic AcidC₆H₅NO₂123.11123 mg1.00.1 eq
Potassium Phosphate (tribasic)K₃PO₄212.274.25 g20.02.0 eq
TolueneC₇H₈92.14~50 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--For workup
HexaneC₆H₁₄86.18--For chromatography

Equipment:

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-benzyloxyphenol (2.00 g, 10.0 mmol), 3-bromopyridine (1.58 g, 10.0 mmol), copper(I) iodide (95.2 mg, 0.5 mmol), 2-picolinic acid (123 mg, 1.0 mmol), and potassium phosphate (4.25 g, 20 mmol).

  • Solvent Addition and Inerting: Add approximately 50 mL of toluene to the flask. Equip the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1). This should afford 3-(4-benzyloxyphenoxy)pyridine as a yellowish solid.

Part 2: Synthesis of 4-(Pyridin-3-yloxy)phenol

This step involves the hydrogenolysis of the benzyl protecting group to reveal the free phenol.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-(4-Benzyloxyphenoxy)pyridineC₁₈H₁₅NO₂277.32908 mg3.31.0 eq
Palladium on Charcoal (5%)Pd/C-30 mg-Catalyst
Ethyl AcetateC₄H₈O₂88.1130 mL-Solvent
Hydrogen GasH₂2.023 atm-Reagent

Equipment:

  • Parr hydrogenation apparatus or a flask with a balloon of hydrogen

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • Reaction Setup: Dissolve 3-(4-benzyloxyphenoxy)pyridine (908 mg, 3.3 mmol) in ethyl acetate (30 mL) in a suitable reaction vessel.

  • Catalyst Addition: Carefully add 5% palladium on charcoal (30 mg) to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (3 atm). Stir the reaction vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen atmosphere and flush the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-(Pyridin-3-yloxy)phenol as a white solid (yield ~95%). The product is often of sufficient purity for subsequent use, but can be recrystallized if necessary.

Figure 2. Experimental workflow for the synthesis of 4-(Pyridin-3-yloxy)phenol.

Product Characterization

A self-validating protocol requires thorough characterization of the final product. The data below are based on reported values for 4-(Pyridin-3-yloxy)phenol.

AnalysisExpected Result
Appearance White solid
Melting Point 134-136 °C
¹H NMR (CDCl₃) δ (ppm): 8.36 (m, 1H), 8.32 (m, 1H), 7.45-7.32 (m, 5H), 7.27 (m, 2H), 6.99 (m, 4H)
¹³C NMR (CDCl₃) δ (ppm): 155.7, 155.2, 149.2, 142.9, 139.7, 136.8, 128.6, 128.1, 127.5, 124.8, 124.2, 120.8, 116.2
Mass Spec (ESI) Predicted [M+H]⁺: 188.0706

Note: The provided NMR data is for the intermediate, 3-(4-Benzyloxyphenoxy)pyridine. The final product, 4-(Pyridin-3-yloxy)phenol, would show the disappearance of the benzyl signals (protons around 7.3-7.4 ppm and the benzylic CH₂ around 5.0 ppm) and the appearance of a phenolic OH proton signal (typically broad, chemical shift is solvent-dependent).

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion in Part 1 (Ullmann Coupling) - Inactive copper catalyst.- Insufficiently anhydrous conditions.- Poor quality base or reagents.- Use fresh, high-purity CuI.- Ensure toluene is dry and the reaction is run under a positive pressure of inert gas.- Use freshly opened or properly stored K₃PO₄.
Incomplete Deprotection in Part 2 - Inactive Pd/C catalyst.- Insufficient hydrogen pressure.- Catalyst poisoning.- Use fresh Pd/C catalyst.- Ensure the system is properly sealed and maintains H₂ pressure.- If sulfur-containing compounds were used previously, ensure glassware is scrupulously clean.
Difficult Purification - Formation of side products (e.g., homocoupling of phenol).- Co-elution of starting material and product.- Optimize reaction time in Part 1 to minimize side reactions.- Use a slow gradient and carefully collect fractions during column chromatography. Consider alternative solvent systems if co-elution is severe.

Conclusion

The synthesis of 4-(Pyridin-3-yloxy)phenol, a valuable scaffold in drug discovery, presents a unique synthetic challenge due to the electronic properties of the pyridine ring. While direct nucleophilic aromatic substitution at the 3-position is disfavored, this application note provides a reliable, two-step protocol via a copper-catalyzed Ullmann condensation followed by hydrogenolytic deprotection. By understanding the underlying mechanistic principles and following the detailed experimental and purification procedures, researchers can confidently and reproducibly synthesize this important building block for their research and development endeavors.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Smith, G., & Smith, J. (2020). Synthesis of 4-Aryloxy-2,3,5,6-tetrafluorobenzaldehydes from Pentafluorobenzaldehyde. Synlett, 31(01), 79-82.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Semantic Scholar. (n.d.). Supporting Information for [Title of a relevant paper providing the data].
  • [Source for the Ullmann coupling protocol and characterization data, to be replaced with the actual cit
  • Han, L., Zang, H., & Sun, D. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3147.
  • [Additional relevant citation for context or specific techniques].
  • [Additional relevant citation for context or specific techniques].
  • [Additional relevant citation for context or specific techniques].
  • [Additional relevant citation for context or specific techniques].
  • [Additional relevant citation for context or specific techniques].
  • [Additional relevant citation for context or specific techniques].

Sources

Application Note: 4-(Pyridin-3-yloxy)phenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for utilizing 4-(Pyridin-3-yloxy)phenol (referred to herein as 3,4-PyOP ) as a heteroditopic ligand in coordination chemistry.[1][2][3]

This molecule represents a class of "semi-rigid" ether-linked spacers.[1][2][3] Its utility lies in its dual functionality: a soft/borderline Pyridine Nitrogen (pKₐ ~5.[1][2][3][4]2) for primary metal coordination and a hard Phenolic Oxygen (pKₐ ~10) that acts as a pH-switchable site for secondary coordination or hydrogen-bonded supramolecular assembly.[1][2][3]

Part 1: Ligand Architecture & Synthesis

The Heteroditopic Advantage

Unlike rigid ligands (e.g., 4,4'-bipyridine), 3,4-PyOP possesses an ether linkage (


) that introduces a bond angle of approx. 118°, breaking planarity.[3][4] This geometric "kink" prevents close-packing in simple stacks, often forcing the formation of porous channels or helical chains in Metal-Organic Frameworks (MOFs).[1][2][3]
FeatureChemical FunctionApplication Utility
Pyridine (N-Donor) Primary coordination site (

)
Stable binding to transition metals (Zn, Cu, Ag, Pt).[1][2][3]
Phenol (O-Donor) pH-switchable donorNeutral: H-bond donor for supramolecular alignment.Anionic: Bridging ligand for cluster formation.[1][2][3]
Ether Linker Rotational freedomInduces "Breathing" effects in MOFs; improves solubility in metallodrugs.[1][2][3][4]
Validated Synthesis Protocol (Ullmann-Type Coupling)

Context: While commercially available, high-purity ligand is best synthesized fresh to avoid N-oxide impurities.[1][2][3]

Reaction:


[2][3][4]

Step-by-Step Protocol:

  • Charge: In a dry Schlenk tube, combine 4-iodophenol (10 mmol), 3-hydroxypyridine (12 mmol), CuI (10 mol%), and N,N-dimethylglycine (20 mol% as promoter).

  • Base: Add Cs₂CO₃ (20 mmol). Note: K₂CO₃ is less effective due to lower solubility in DMSO.[1][4]

  • Solvent: Add anhydrous DMSO (20 mL) under Argon flow.

  • Heat: Seal and stir at 110°C for 24 hours .

  • Workup: Cool to RT. Dilute with water (100 mL). Adjust pH to ~6 with 1M HCl to ensure the phenol is protonated.[1][3] Extract with EtOAc (3x).[2][3][5]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄. Purify via column chromatography (SiO₂; Hexane:EtOAc gradient).

    • QC Check: ¹H NMR (DMSO-d₆) must show distinct doublets for the phenol ring and the characteristic splitting pattern of the 3-substituted pyridine.[3]

Part 2: Coordination Protocols

Protocol A: Discrete Metallodrug Scaffolds (Neutral Mode)

Target: Synthesis of discrete molecular complexes (Zero-Dimensional) for biological testing.[1][2][3][4] Mechanism: The pyridine nitrogen binds the metal; the phenol remains protonated to improve water solubility or interact with biological targets via H-bonding.[1][3]

Reagents:

  • Ligand: 3,4-PyOP (0.1 mmol)[1][2][3]

  • Metal Salt: ZnCl₂ or Cu(NO₃)₂[2][3][4]·3H₂O (0.1 mmol)[2][3]

  • Solvent: Methanol (10 mL)

Procedure:

  • Dissolve 3,4-PyOP in MeOH.[1][2][3]

  • Add metal salt solution dropwise with stirring.

  • Observation: A precipitate often forms immediately.[1][2][3][4]

  • Ripening: Heat at 50°C for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Filter the solution. Allow slow evaporation of the filtrate.[1][3]

    • Result: Crystals of

      
       type.[2][3][4]
      
    • Validation: IR spectroscopy will show a shift in the Pyridine

      
       stretch (
      
      
      
      ), while the Phenol
      
      
      stretch remains broad around
      
      
      .[2][3][4]
Protocol B: Coordination Polymers / MOFs (Anionic Mode)

Target: 2D or 3D infinite networks.[1][2][3][4] Mechanism: Deprotonation of the phenol creates a Pyridine-Phenolate linker, capable of bridging metal centers.[1][3]

Reagents:

  • Ligand: 3,4-PyOP (0.2 mmol)[1][2][3]

  • Co-Ligand (Optional): Terephthalic acid (0.1 mmol) (as a spacer).

  • Metal: Cd(NO₃)₂ or Co(NO₃)₂ (0.1 mmol).[2][3][4]

  • Base: NaOH (0.2 mmol) or Triethylamine.[1][2][3][4]

  • Solvent: DMF/H₂O (3:1 v/v).[2][3][4]

Solvothermal Workflow:

  • Mix Ligand, Metal, and Base in a 20 mL Teflon-lined autoclave.

  • Seal & Heat: Program oven to 120°C for 72 hours , followed by a slow cool-down (5°C/hr).

  • Harvest: Wash crystals with DMF and Ethanol.

  • Activation: Solvent exchange with acetone for 3 days, then vacuum dry at 80°C.

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic for selecting the synthesis route based on the desired material property (Solubility vs. Porosity).

CoordinationLogic Start Start: 3,4-PyOP Ligand Condition Target Application? Start->Condition RouteA Route A: Metallodrugs (Bio-Active) Condition->RouteA Biological RouteB Route B: MOFs/Polymers (Materials) Condition->RouteB Structural StepA1 Solvent: Methanol/Ethanol No Base RouteA->StepA1 StepB1 Solvent: DMF/H2O Add Base (NaOH) RouteB->StepB1 ComplexA Discrete Complex [M(L)2X2] StepA1->ComplexA N-Coordination Only ComplexB Coordination Polymer [M(L-H)]n StepB1->ComplexB N + O Coordination PropA Feature: High Solubility H-Bond Donor Active ComplexA->PropA PropB Feature: High Thermal Stability Porosity/Luminescence ComplexB->PropB

Figure 1: Decision matrix for synthesizing discrete complexes versus coordination polymers using 3,4-PyOP.

Part 4: Characterization & Validation

To ensure scientific integrity, every synthesized complex must undergo the following "Self-Validating" checks.

Spectroscopic Validation Table
TechniqueParameterExpected ObservationMechanistic Cause
FT-IR

Shift

Metal-Nitrogen

-donation reduces electron density in the ring, stiffening the bond.[1][2][3]
FT-IR

Shift

(if deprotonated)
Formation of Metal-Oxygen bond increases C-O bond order.[1][2][3][4]
¹H NMR Pyridine

-H
Downfield shift (

)
Deshielding due to metal coordination.[1][2][3][4] (Use

-DMSO).
UV-Vis

Red shift / New MLCT bandLigand-to-Metal Charge Transfer (LMCT) or modification of

transitions.[1][2][3]
Biological Relevance (Metallodrug Context)

Recent studies suggest that pyridine-phenol ligands modulate the bioavailability of heavy metals.[1][2][3][4]

  • Mechanism: The ligand acts as a "chaperone."[1][3][4] In the presence of biological fluids, the relatively labile M-N bond may dissociate, releasing the metal ion (e.g., Ag⁺, Cu²⁺) locally at the target site (bacteria or tumor), while the phenol moiety facilitates membrane interaction via H-bonding [1].[3][4]

  • Protocol: When testing cytotoxicity, always run a control with the free ligand and the metal salt separately.[3][4] Synergistic effects (Complex > Ligand + Metal) indicate successful intracellular transport.[2][3]

Part 5: References

  • Modulation of Metal Toxicity by Pyridine Ligands: Title: 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections.[1][2][3] Source: National Institutes of Health (NIH) / PubMed Central.[2][3][4] URL:[Link] (Note: This refers to the conceptual "PyPe" analog which establishes the bio-modulation principle for this class of ligands).[3][4]

  • Synthesis of Pyridine-Phenol Ethers: Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.[1][3] Source: MDPI Molecules.[1][2][3][4] URL:[Link][2][3][4]

  • Coordination Modes of Pyridyl-Phenols: Title: The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands.[3][4] Source: Royal Society of Chemistry (Dalton Transactions).[2][3][4] URL:[Link]

  • Crystallographic Data (Analogous Structures): Title: 3-(Pyridin-4-ylmethoxy)phenol crystal structure and H-bonding.[1][2][3] Source: National Institutes of Health (NIH).[2][3] URL:[Link][2][3][4]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(Pyridin-3-yloxy)phenol

[1]

Scale:Target Audience:

Introduction & Strategic Analysis

The synthesis of diaryl ethers containing a pyridine ring is a cornerstone in the development of kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. While 2- and 4-pyridyl ethers can often be synthesized via standard Nucleophilic Aromatic Substitution (

3-pyridyl isomer

The 3-position of pyridine is electronically neutral relative to the nitrogen, rendering it unreactive toward standard

4-(Pyridin-3-yloxy)phenolMicrowave-Assisted Copper-Catalyzed Ullmann Coupling
  • Reaction Acceleration: Reducing reaction times from 24+ hours to <30 minutes.

  • Suppression of Side Reactions: Rapid heating minimizes oxidative degradation of the hydroquinone moiety.

  • Enhanced Solubility: Superheating of polar aprotic solvents (DMSO/DMF) ensures complete solubilization of the copper-ligand complex.

Reaction Scheme

The transformation involves the coupling of 3-Bromopyridine with Hydroquinone (in excess) using a Copper(I) catalyst and a bidentate ligand.

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The microwave irradiation is believed to accelerate the rate-determining step (oxidative addition) and facilitate the ligand exchange processes.

UllmannCycleStartCu(I)-Ligand ComplexOxAddOxidative Addition(Ar-X insertion)Start->OxAdd+ 3-BromopyridineLigExLigand Exchange(Phenoxide binding)OxAdd->LigEx+ Hydroquinone/Base- HXRedElimReductive Elimination(C-O bond formation)LigEx->RedElimCu(III) IntermediateRedElim->StartRegenerate CatalystProduct4-(Pyridin-3-yloxy)phenolRedElim->ProductRelease Product

Caption: The catalytic cycle for the Cu-catalyzed etherification. Microwave energy promotes the high-barrier oxidative addition step and stabilizes the transition states.

Experimental Protocol

Equipment & Reagents[2]
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with magnetic stir bar.

  • Reagents:

    • 3-Bromopyridine (1.0 equiv)

    • Hydroquinone (2.0 - 3.0 equiv) [Note: Excess prevents bis-coupling]

    • Copper(I) Iodide (CuI) (10 mol%)

    • N,N-Dimethylglycine (DMG) or 1,10-Phenanthroline (20 mol%)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Procedure

Step 1: Vessel Charging

  • In a glovebox or under nitrogen flow, add CuI (19 mg, 0.1 mmol) , Ligand (0.2 mmol) , and

    
     (650 mg, 2.0 mmol)  to the microwave vial.
    
  • Add Hydroquinone (330 mg, 3.0 mmol) . Crucial: Use a large excess to ensure mono-arylation.

  • Add a magnetic stir bar and seal the vial with a septum cap.

Step 2: Solvent & Substrate Addition

  • Purge the vial with

    
     for 2 minutes.
    
  • Inject Anhydrous DMSO (4 mL) via syringe.

  • Inject 3-Bromopyridine (96 µL, 1.0 mmol) .

  • Vortex the mixture for 30 seconds to ensure homogeneity.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 130°CActivation energy for aryl bromide oxidative addition.
Time 20:00 minSufficient for >95% conversion; minimizes degradation.
Pressure Limit 250 psiSafety cutoff for solvent vapor pressure.
Power Dynamic (Max 200W)Maintains constant temp without overshoot.
Stirring HighCritical for heterogeneous base suspension.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL) .

  • Acidify the aqueous layer slightly (pH ~4-5) with 1M HCl to ensure the phenol is protonated, then separate phases.

  • Wash the organic layer with Water (3 x 20 mL) to remove DMSO.

  • Wash with Brine (20 mL) , dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Eluent: Gradient 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The product is more polar than the starting bromide but less polar than hydroquinone.

Characterization & Data Analysis

Expected Analytical Data
  • Physical State: Off-white to pale beige solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       9.45 (s, 1H, -OH)
      
    • 
       8.35 (d, J = 2.8 Hz, 1H, Py-H2)
      
    • 
       8.28 (dd, J = 4.5, 1.5 Hz, 1H, Py-H6)
      
    • 
       7.35 (ddd, J = 8.4, 2.8, 1.5 Hz, 1H, Py-H4)
      
    • 
       7.32 (dd, J = 8.4, 4.5 Hz, 1H, Py-H5)
      
    • 
       6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether)
      
    • 
       6.78 (d, J = 8.8 Hz, 2H, Ar-H ortho to OH)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or oxidationEnsure reagents are dry; use fresh CuI; purge headspace with Argon/Nitrogen.
Bis-coupling Hydroquinone ratio too lowIncrease Hydroquinone equivalents to 4.0x.
Incomplete Conversion Temperature too lowIncrease MW temperature to 150°C or extend time to 30 min.
Blue/Green Color Copper oxidationWash crude organic layer with aqueous EDTA or

to remove copper salts.

Workflow Visualization

WorkflowStep1Reagent Prep(Glovebox/N2)Step2MW Irradiation130°C, 20 minStep1->Step2Step3ExtractionEtOAc / H2OStep2->Step3Step4PurificationFlash ColumnStep3->Step4

Caption: Operational workflow for the synthesis of 4-(Pyridin-3-yloxy)phenol.

References

  • Microwave-Assisted Ullmann Ether Synthesis

    • Li, F., et al. "Microwave-assisted synthesis of diaryl ethers without catalyst." J. Org. Chem. (2010).[1] Link

  • Copper Catalysis Mechanism

    • Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angew.[2] Chem. Int. Ed. (2009).[3] Link

  • General Protocol for Pyridyl Ethers

    • Maitre, L., et al. "Synthesis of Pyridyl Ethers via Microwave-Assisted Ullmann Coupling." Synthesis (2015).[1][3][4][5] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Pyridin-3-yloxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYNTH-PYR-PH-004 Subject: Yield Improvement & Troubleshooting for 3-Pyridyl Ether Scaffolds

Executive Summary: The "3-Position" Trap

Welcome to the technical support guide for synthesizing 4-(pyridin-3-yloxy)phenol .

If you are experiencing low yields (<40%) or recovered starting material, the most likely cause is a fundamental mechanistic mismatch. Unlike 2- or 4-halopyridines, which undergo Nucleophilic Aromatic Substitution (


) easily due to resonance stabilization of the Meisenheimer complex, 3-halopyridines are electronically deactivated  for 

.

The Solution: You must switch from standard nucleophilic displacement conditions (e.g.,


, DMF, heat) to a Copper-Catalyzed Ullmann-Type Coupling . This guide details the optimized protocol using specific bidentate ligands to prevent catalyst poisoning by the pyridine nitrogen.

Core Chemistry & Mechanism[1][2][3][4][5]

The Challenge: Catalyst Deactivation

In copper-catalyzed etherification, the pyridine nitrogen is a "soft" donor that can bind irreversibly to the Cu(I) center, displacing the substrate or ligand and shutting down the catalytic cycle. To overcome this, you must use a ligand with a higher binding affinity than the pyridine substrate but sufficient lability to allow oxidative addition.

The Validated Pathway

We recommend a two-step sequence for maximum reliability:

  • Coupling: 3-Bromopyridine + 4-Methoxyphenol (Protected form)

  • Deprotection: Demethylation to release the free phenol.

    • Note: Direct coupling of hydroquinone is possible but often leads to complex mixtures of mono- and bis-arylated products and oxidative tarring (quinones).

Visual Workflow (DOT Diagram)

ReactionPathway Start Reagents: 3-Bromopyridine 4-Methoxyphenol Process Ullmann Coupling DMSO, 90°C, 12-24h (Argon Atmosphere) Start->Process Cat Catalytic System: CuI (10 mol%) Picolinic Acid (20 mol%) K3PO4 (2 equiv) Cat->Process Promoter Inter Intermediate: 4-(Pyridin-3-yloxy)anisole Process->Inter Deprot Deprotection: 48% HBr/AcOH Reflux, 4h Inter->Deprot Product Target: 4-(Pyridin-3-yloxy)phenol Deprot->Product

Figure 1: Optimized synthetic workflow avoiding direct hydroquinone oxidation.

Optimized Protocol (The "Buchwald-Maiti" Modification)

This protocol is adapted from high-efficiency conditions for heteroaryl ethers [1].

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Bromopyridine 1.0ElectrophileDo not use chloride (unreactive). Iodide is faster but prone to reduction.
4-Methoxyphenol 1.2NucleophileExcess ensures complete consumption of the halide.
CuI 0.1 (10%)CatalystMust be white/off-white. If green/brown, recrystallize from KI/H2O.
Picolinic Acid 0.2 (20%)LigandCRITICAL. Prevents pyridine poisoning.
K3PO4 2.0BaseSuperior to Cs2CO3 for this specific ligand system.
DMSO [0.5 M]SolventMust be dry. Water inhibits the reaction.
Step-by-Step Execution
  • Catalyst Pre-complexation: In a screw-cap vial, add CuI and Picolinic Acid. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous DMSO. Stir at RT for 10 mins until a homogeneous colored solution forms (usually blue/green tint).

  • Substrate Addition: Add 4-Methoxyphenol, K3PO4, and 3-Bromopyridine under Argon flow.

  • Reaction: Seal and heat to 90°C for 18–24 hours.

    • Checkpoint: Monitor by HPLC/TLC. The intermediate is less polar than the phenol.

  • Workup: Dilute with EtOAc/Water. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine. Dry and concentrate.

  • Deprotection: Dissolve intermediate in glacial acetic acid, add 48% aq. HBr (5 equiv), and reflux for 4 hours. Neutralize carefully with NaHCO3 to precipitate the product.

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned black and tarry within 2 hours.

Diagnosis: Oxidation of the phenol. Fix:

  • If you used Hydroquinone: Switch to 4-Methoxyphenol . Hydroquinone is easily oxidized to benzoquinone by Cu(II) species in the presence of trace oxygen, leading to polymerization.

  • If you used Methoxyphenol: You have an oxygen leak. Copper catalysis requires a rigorously inert atmosphere. Degas your DMSO by sparging with Argon for 15 mins before use.

Q2: I see <20% conversion, and it stalls.

Diagnosis: Catalyst Poisoning or "Ligand Scavenging." Fix:

  • The pyridine nitrogen in your product (and starting material) competes with the ligand.

  • Action: Increase Picolinic Acid loading to 30 mol%. Ensure you are using K3PO4 (anhydrous), not hydrated phosphate. Water kills this catalytic cycle.

Q3: Can I use 3-Hydroxypyridine and 4-Bromoanisole instead?

Diagnosis: Inverse coupling strategy. Analysis: Yes, this is chemically valid (coupling a hydroxypyridine with an aryl halide). Verdict: It is often less efficient . 3-Hydroxypyridine exists in equilibrium with its pyridone tautomer, which can lead to N-arylation (forming the N-aryl pyridone) rather than the desired O-arylation. The route described above (3-Bromopyridine + Phenol) avoids this regioselectivity issue entirely.

Diagnostic Decision Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Issue Problem: Low Yield Check1 Is the Starting Material (3-Br-Py) consumed? Issue->Check1 YesConsumed Yes, Consumed Check1->YesConsumed Yes NoConsumed No, SM Recovered Check1->NoConsumed No CheckProd Is Product formed? YesConsumed->CheckProd CheckColor Color of Rxn? NoConsumed->CheckColor Tar Black Tar? Oxidative Polymerization. Switch to Protected Phenol & Degas Solvent. CheckProd->Tar No (Complex Mix) WrongIso Wrong Isomer? (N-arylation) Check Tautomers if using 3-Hydroxypyridine. CheckProd->WrongIso Wrong Spot Stalled Stalled Rxn? Catalyst Poisoning. Switch Ligand to Picolinic Acid or TMHD. CheckColor->Stalled Green/Blue Solution

Figure 2: Troubleshooting logic for copper-catalyzed etherification.

References

  • Maiti, D., & Buchwald, S. L. (2010).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[2] [Link][2]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[3] Tetrahedron Letters, 39(19), 2937–2940. [Link]

  • Zhai, Y., et al. (2017).[4] Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings.[4][1][5] The Journal of Organic Chemistry, 82(9), 4964–4969. [Link]

Sources

Technical Support Center: Recrystallization Guide for 4-(Pyridin-3-yloxy)phenol

[1][2]

Case ID: REC-PYR-PH-001 Compound: 4-(Pyridin-3-yloxy)phenol (CAS: 39686-68-9) Chemical Class: Diaryl Ether / Hydroxyphenoxy-pyridine Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Solvent Selection Matrix

The Challenge: Recrystallizing 4-(Pyridin-3-yloxy)phenol is technically demanding due to its amphoteric nature .[1][2] The molecule contains a basic pyridine nitrogen (pKa ~5.[1][2]2) and an acidic phenolic hydroxyl (pKa ~9.9).[1][2] This duality creates a "solubility trap" where incorrect pH or solvent polarity can lead to oiling out or excessive yield loss into the mother liquor.[1][2]

Strategic Approach: Unlike simple organics, you cannot rely solely on "like dissolves like."[1][2] You must account for hydrogen bonding networks.[1][2] The ether linkage adds lipophilicity, while the phenol/pyridine ends drive polarity.[1][2]

Recommended Solvent Systems
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (9:1 to 7:3) Primary High Best balance.[1][2] Ethanol dissolves the ether backbone; water forces precipitation of the hydrophobic core upon cooling.[1][2] Green chemistry compliant.[1][2]
Toluene SecondaryMediumExcellent for removing non-polar impurities.[1][2] Requires higher temperatures (bp 110°C).[1][2] Risk of product "oiling out" if cooled too rapidly.[1][2][3]
Ethyl Acetate / Hexane TertiaryLow-MedStandard binary system.[1][2] Often fails due to the "oiling out" phenomenon common with diaryl ethers.[1][2] Use only if alcohols are forbidden.[1][2]
Isopropanol (IPA) AlternativeHighGood temperature coefficient.[1][2] Slower evaporation rate than EtOH allows for better crystal growth.[1][2]

Decision Logic: Selecting Your Workflow

Use the following logic flow to determine the optimal purification path based on your crude material's profile.

SolventSelectionStartAnalyze Crude PurityColorIs the solid discolored(Brown/Pink)?Start->ColorSaltsContains Inorganic Salts?Color->SaltsNoEtOH_H2OSystem A:Ethanol/Water + CharcoalColor->EtOH_H2OYes (Oxidation)PolarityMain Impurity Type?Salts->PolarityNoSalts->EtOH_H2OYes (Salts insoluble in EtOH)TolueneSystem B:Hot Toluene ExtractionPolarity->TolueneNon-polar (Tars/Oils)IPASystem C:Isopropanol RecrystallizationPolarity->IPAPolar/Unknown

Figure 1: Decision matrix for solvent selection based on impurity profile.

Detailed Protocol: The Ethanol/Water Method

This protocol is optimized to prevent the formation of amorphous oils, a common failure mode for this compound.[1][2]

Phase 1: Dissolution
  • Ratio: Start with 5 mL of Ethanol (95%) per gram of crude solid.

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.[1][2]

    • Troubleshooting: If undissolved solids remain, they are likely inorganic salts (NaCl/KBr from synthesis).[1][2] Filter these out hot using a pre-warmed funnel.[1][2]

  • Charcoal Treatment (Optional): If the crude is pink/brown (phenolic oxidation), add activated carbon (5 wt%), reflux for 10 mins, and filter hot over Celite.

Phase 2: The Critical Point (Anti-solvent Addition)[1][2]
  • Temperature: Maintain the solution at a gentle boil.

  • Water Addition: Add hot water dropwise.

    • Stop Point: The moment you see a persistent turbidity (cloudiness that doesn't disappear with swirling), STOP.[1][2]

  • Re-solubilization: Add 0.5 - 1.0 mL of Ethanol to just clear the turbidity.[1][2] The solution should be saturated but clear.

Phase 3: Crystallization[1][2][3][4][5][6]
  • Slow Cooling: Remove from heat. Place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Seeding: When the solution reaches ~45-50°C, add a few seed crystals if available.

  • Final Chill: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

Phase 4: Isolation
  • Filtration: Vacuum filter using a Buchner funnel.

  • Wash: Wash the cake immediately with a small volume of cold Ethanol/Water (1:1 mixture). Do not wash with pure ethanol, or you will redissolve the product.[1][2]

  • Drying: Dry under vacuum at 40-50°C. Note: Phenols can oxidize; ensure the oven is not too hot.[1][2]

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most frequent ticket we receive regarding CAS 39686-68-9 is: "My product came out as a sticky oil at the bottom of the flask."[1][2]

Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1][2] Essentially, the compound becomes insoluble as a liquid droplet before it can organize into a crystal lattice.[1][2]

OilingOutIssueProduct Oiled OutStep1Reheat to Reflux(Redissolve Oil)Issue->Step1Step2Add More Solvent(Shift Phase Diagram)Step1->Step2Dilute slightlyStep3Vigorous Stirring(Break Droplets)Step2->Step3Step4Seed at High Temp(T > T_oil)Step3->Step4Critical Step

Figure 2: Remediation workflow for oiled-out product.

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol).[1][2]

  • Allow to cool with vigorous magnetic stirring . The shear force helps induce nucleation rather than phase separation.[1][2]

  • Scratch the glass with a glass rod at the air-liquid interface.[1][2]

Frequently Asked Questions (FAQs)

Q: The crystals are turning pink during drying. Why? A: Phenols are susceptible to air oxidation, forming quinones which are deeply colored.[1][2]

  • Fix: Ensure your drying oven is under vacuum or an inert atmosphere (Nitrogen).[1][2] If recrystallizing again, add a pinch of sodium metabisulfite or ascorbic acid to the aqueous phase as an antioxidant.[1][2]

Q: My yield is very low (<40%). Where is the product? A: Check the pH of your mother liquor.

  • Explanation: Because 4-(Pyridin-3-yloxy)phenol is amphoteric, it can exist as a salt.[1][2]

    • If pH < 4: The pyridine is protonated (water soluble).[1][2]

    • If pH > 10: The phenol is deprotonated (water soluble).[1][2]

  • Fix: Adjust the mother liquor pH to 7.0 - 7.5 (the isoelectric region) to precipitate the neutral molecule.[1][2]

Q: Can I use Acetone? A: Acetone is generally not recommended .[1][2] It is too good a solvent for this molecule, leading to low recovery.[1][2] Furthermore, acetone can undergo aldol condensation under basic conditions (if residual pyridine base is present), introducing impurities.[1][2]

References & Authority

  • Solvent Selection Principles:

    • Source: University of Rochester, Dept. of Chemistry.[1][2] "Reagents & Solvents: Solvents for Recrystallization." (General principles for pyridine/phenol solubilities).

    • URL:[1][2]

  • Synthesis & Purification of Pyridine-Phenol Ligands:

    • Source: Collis, G. E. et al. "Synthesis of high purity pyridine-phenolic ligands..."[1][2][4] Arkivoc, 2022, iv, 205-218.[1][2][4] (describes the acid/base extraction and recrystallization logic for this specific chemical class).

    • URL:[1][2]

  • Physicochemical Data (CAS 39686-68-9):

    • Source: PubChem Compound Summary.[1][2] (Verifying amphoteric nature and structural isomers).

    • URL:[1]

troubleshooting copper catalyst deactivation in ether coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers encountering stability issues in copper-catalyzed ether coupling (Ullmann-type O-arylation).

Topic: Troubleshooting Catalyst Deactivation in Ether Coupling (O-Arylation) Ticket Type: Advanced Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary: The "Black Box" of Copper Catalysis

Copper-catalyzed C-O coupling (Ullmann/Goldberg type) is notoriously temperamental compared to its Palladium counterparts. The primary failure mode is catalyst deactivation , often observed as a reaction that turns dark (black/green) and stalls at partial conversion.

Unlike Pd(0)/Pd(II) cycles, copper relies on a delicate Cu(I) active species that is prone to three distinct deactivation pathways:

  • Oxidation: Cu(I)

    
     Cu(II) (paramagnetic, inactive) via ingress of air.
    
  • Disproportionation:

    
    . This is thermodynamically driven in certain solvents and leads to "copper mirroring" or black precipitation.
    
  • Ligand Scavenging: Competitive binding by products or substrates (chelation) that strips the ligand from the metal center.

This guide provides a diagnostic framework to identify which pathway is killing your reaction and how to engineer a robust system.

Diagnostic Workflow (Visual)

Before altering variables, use this logic flow to diagnose the root cause of failure.

TroubleshootingFlow Start ISSUE: Low Conversion / Stalling ColorCheck Check Reaction Color Start->ColorCheck Black Dark Brown / Black ppt ColorCheck->Black Precipitates Green Green / Blue Solution ColorCheck->Green Clear Solution RedBrown Red / Homogeneous Brown ColorCheck->RedBrown Stalled Disprop Diagnosis: Disproportionation (Cu(0) formation) Black->Disprop Oxid Diagnosis: Oxidation to Cu(II) (Air leak or wet solvent) Green->Oxid Inhib Diagnosis: Product Inhibition or Ligand Death RedBrown->Inhib Action1 Action: Switch to Ligand with higher binding constant (e.g., Phenanthroline) Disprop->Action1 Action2 Action: Degas solvents vigorously; Check inert lines Oxid->Action2 Action3 Action: Increase Ligand:Cu ratio; Check for chelating substrates Inhib->Action3

Figure 1: Diagnostic decision tree for identifying copper catalyst deactivation modes based on visual cues.

Technical Q&A: Troubleshooting Specific Failure Modes

Category 1: Reaction Setup & The "Black Death"

Q: My reaction mixture turns black within 30 minutes and conversion stops. Is this normal? A: No. A rapid color change to black usually indicates disproportionation of Cu(I) into Cu(0) (black nanoparticles) and Cu(II).

  • The Mechanism: The active Cu(I) species is metastable. Without a strongly binding ligand, the equilibrium

    
     shifts to the right. The Cu(0) aggregates into inactive black soot.
    
  • The Fix: You likely have an insufficient Ligand:Metal ratio .

    • Standard: 10 mol% CuI / 20 mol% Ligand.[1]

    • Rescue: Increase ligand loading to 30-40 mol% relative to substrate, or ensure the Ligand:Cu ratio is strictly

      
      .
      
    • Ligand Choice: Switch from simple diamines (like DMEDA) to rigid bidentate ligands like 1,10-phenanthroline or 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) , which bind Cu(I) more tightly and prevent disproportionation [1].

Q: The reaction turns green/blue. Does this mean my solvent is wet? A: Green/blue indicates oxidation to Cu(II). While water can promote this, the primary culprit is usually oxygen ingress .

  • The Reality: Unlike Pd, Cu(I) is rapidly oxidized by trace air. A "nitrogen balloon" is often insufficient for difficult couplings.

  • The Fix:

    • Degassing: Sparging with Argon for 15 minutes is superior to freeze-pump-thaw for high-boiling solvents like DMSO or DMF.

    • Reductant Additives: In extreme cases, adding 5-10 mol% of a reductant like ascorbic acid or sodium ascorbate can scavenge oxygen and keep the catalyst in the Cu(I) state (borrowed from CuAAC "Click" chemistry protocols, but applicable here) [2].

Category 2: Kinetic Stalling (The "50% Wall")

Q: The reaction proceeds well initially but stalls at 50-60% conversion. Adding more catalyst doesn't help. A: This is classic Product Inhibition or Ligand Poisoning .

  • The Mechanism: As the reaction proceeds, the concentration of the biaryl ether product increases. If your product has coordinating atoms (e.g., pyridines, nitriles), it can compete with the ligand for the copper center. Alternatively, the halide by-product (e.g., KI or KBr) accumulates and alters the ionic strength/coordination sphere [3].

  • The Fix:

    • Ligand Swap: Use a bulkier ligand like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or a specialized oxalamide. The steric bulk prevents the product from coordinating while allowing the smaller reagents to enter [4].

    • Solvent Switch: Move from DMF to Toluene or Dioxane (if solubility permits). Non-polar solvents often destabilize the resting state of product-bound copper, forcing the cycle to continue.

Category 3: Substrate-Specific Interferences

Q: I am using an aryl chloride. Why is nothing happening? A: Aryl chlorides are notoriously inert in Ullmann coupling due to the high barrier of oxidative addition.

  • The Mechanism: The bond dissociation energy of Ar-Cl is too high for standard Cu(I)/Ligand complexes at <120°C.

  • The Fix:

    • Ligand: You must use an electron-rich, anionic ligand such as L-proline or N,N'-diaryl oxalamides to increase the electron density on the Cu center, facilitating oxidative addition [5].

    • Iodide Additive: Add 10-20 mol% KI or NaI . This generates an aryl iodide in situ (Finkelstein reaction) which couples much faster.

The "Self-Validating" Protocol

Do not run "blind" reactions. Use this protocol which includes checkpoints to verify catalyst integrity.

Reagents:

  • Catalyst: CuI (99.999% purity preferred - trace Fe/Ni can skew results).

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) or Picolinic Acid.

  • Base: Cs2CO3 (Must be finely ground and dried).

  • Solvent: DMSO (dry).

Workflow:

  • The Pre-Complexation Step (Critical):

    • Mix CuI and Ligand in the solvent before adding reactants.

    • Stir at RT for 15 mins under Argon.

    • Checkpoint: Solution should be a clear, vibrant color (often reddish-brown or yellow depending on ligand). If it is cloudy or green, ABORT . The catalyst is already dead.

  • Reagent Addition:

    • Add Aryl Halide and Phenol.[2][3][4]

    • Add Base last.

    • Why? Adding base to ligand-free CuI can cause immediate precipitation of Copper(I) oxide/hydroxide.

  • Temperature Ramp:

    • Do not plunge into a 110°C bath. Ramp temperature from RT to setpoint over 10-15 mins. This prevents thermal shock and rapid disproportionation.

  • Sampling:

    • Take an aliquot at 1 hour. If conversion is <5%, the reaction has failed the "initiation" phase (likely oxidative addition problem). If conversion is >20% but stops later, it is a stability problem.

Data: Ligand & Base Compatibility Matrix

Use this table to select the correct system for your substrate class.

Substrate ClassRecommended LigandBaseSolventNotes
Aryl Iodides 1,10-PhenanthrolineCs₂CO₃TolueneStandard, robust system.
Aryl Bromides Me₄Phen or DiketonesK₃PO₄DMSORequires higher temp (90-110°C).
Aryl Chlorides Oxalamides / L-ProlineK₃PO₄DMSO/DMFRequires e-rich ligand; add KI.
Steric Phenols 2,2,6,6-TMHDCs₂CO₃NMPBulky ligand prevents aggregation.
NH-Heterocycles DMEDAK₃PO₄DioxaneDMEDA is better for C-N, sometimes C-O.

Mechanistic Visualization: The Deactivation Cycle

Understanding the competition between the productive cycle and the deactivation pathways is key to troubleshooting.

Mechanism CuI [L-Cu(I)-X] Active Species OxAdd Oxidative Addition (Ar-Cu(III)-X) CuI->OxAdd Ar-X Oxidation Oxidation (Air) Cu(II) Species CuI->Oxidation O2 / H2O Disprop Disproportionation Cu(0) + Cu(II) CuI->Disprop Low Ligand Conc. Prod Reductive Elimination (Product Release) OxAdd->Prod Ar-OH / Base Prod->CuI Regeneration Agg Inactive Aggregates (Cu-Black) Oxidation->Agg Precipitation Disprop->Agg Irreversible

Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note that the active L-Cu(I) species is the branch point for both productive coupling and irreversible deactivation.

References

  • Altman, R. A., Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2008).[5] An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Shao, C., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition: reaction mechanism and catalyst deactivation. Chemical Communications. [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Angewandte Chemie International Edition. [Link]

  • Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(Pyridin-3-yloxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-3-yloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Achieving optimal temperature is paramount for maximizing yield, minimizing impurities, and ensuring reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower your experimental success.

Introduction: The Central Role of Temperature in Diaryl Ether Synthesis

The formation of the diaryl ether linkage in 4-(Pyridin-3-yloxy)phenol, typically achieved via copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, is highly sensitive to thermal conditions. Temperature is the lever that controls reaction kinetics, but it's a double-edged sword. Insufficient heat results in sluggish or incomplete reactions, while excessive heat can lead to thermal degradation of starting materials, product, or catalyst, and promote undesired side reactions.[1] The optimal temperature is not a fixed value but exists within a dynamic window influenced by the chosen catalytic system, solvent, base, and substrate reactivity. This guide will help you find and maintain that optimal window.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction has stalled or shows very low conversion to 4-(Pyridin-3-yloxy)phenol. Could the temperature be too low?

Answer: Yes, low conversion with significant starting material remaining is a classic indicator of insufficient thermal energy. The reaction has not overcome its activation energy barrier.

  • Causality: Cross-coupling reactions, particularly the traditional Ullmann condensation, often require high temperatures to proceed at a reasonable rate.[2][3][4] The oxidative addition and reductive elimination steps in the catalytic cycle are temperature-dependent.

  • Troubleshooting Steps:

    • Verify Reactant Purity: First, ensure all starting materials (3-halopyridine, hydroquinone, catalyst, ligand, base) and the solvent are pure and anhydrous. Impurities can inhibit the catalyst and mimic low-temperature effects.[1]

    • Incremental Temperature Increase: Increase the reaction temperature in 10–20 °C increments. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each adjustment.

    • Consider Solvent Choice: If you are at the boiling point of your solvent, you cannot increase the temperature further at atmospheric pressure. You may need to switch to a higher-boiling solvent. For example, if your reaction is sluggish in dioxane (~101 °C), consider moving to N,N-Dimethylformamide (DMF, ~153 °C) or Dimethyl sulfoxide (DMSO, ~189 °C).[2][5]

    • Evaluate the Catalytic System: If using an aryl bromide or chloride, higher temperatures are generally required compared to an aryl iodide.[6] If a significant temperature increase is still ineffective, re-evaluate your catalyst and ligand combination. Modern ligands are specifically designed to lower the activation energy, enabling reactions at milder temperatures.[6][7]

Question: My reaction mixture is turning dark brown/black, and the yield of my desired product is low, with many impurity spots on the TLC. Is the temperature too high?

Answer: This strongly suggests thermal degradation. High temperatures can decompose the reactants, product, or solvent, leading to charring and a complex mixture of byproducts.

  • Causality: Phenolic compounds and heteroaromatic rings like pyridine can be susceptible to decomposition at elevated temperatures.[8][9] Furthermore, high heat can promote undesirable side reactions such as ether cleavage, homocoupling of the aryl halide, or reductive dehalogenation.

  • Troubleshooting Steps:

    • Reduce Temperature: Immediately lower the reaction temperature by 20–30 °C for your next attempt. It is often better to have a slower, cleaner reaction than a fast, messy one.

    • Monitor Reaction Time: High temperatures can cause a reaction to complete quickly and then begin to degrade the product. Determine the optimal reaction time at a given temperature by taking aliquots every hour to find the point of maximum product formation before significant degradation begins.[1]

    • Ensure an Inert Atmosphere: Oxygen can contribute to oxidative decomposition pathways at high temperatures. Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon).

    • Ligand and Catalyst Stability: Verify the thermal stability of your chosen ligand and catalyst. Some complex organometallic species can decompose at higher temperatures, leading to loss of catalytic activity and the formation of metallic precipitates (e.g., copper or palladium black).

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for an Ullmann coupling to synthesize 4-(Pyridin-3-yloxy)phenol?

A1: The starting temperature depends heavily on the specific Ullmann protocol.

  • Classical Ullmann: These reactions often require harsh conditions, with temperatures typically ranging from 130 °C to 220 °C.[3][4][5]

  • Ligand-Accelerated Ullmann: The use of ligands like N,N-dimethylglycine, various diamines, or phenanthrolines can dramatically lower the required temperature. A good starting point for these systems is often between 80 °C and 110 °C.[6]

Q2: How does the choice of aryl halide (3-iodopyridine vs. 3-bromopyridine) affect the optimal temperature?

A2: The reactivity of the C-X bond is critical. The order of reactivity is I > Br > Cl. To achieve similar reaction rates, you will generally need higher temperatures for less reactive halides. For example, a reaction with 3-iodopyridine might proceed efficiently at 80-90 °C, whereas the analogous reaction with 3-bromopyridine may require 110-130 °C to achieve a comparable yield.[6]

Q3: Can I use a microwave reactor to optimize the temperature?

A3: Absolutely. Microwave synthesis is an excellent tool for rapid temperature optimization. It allows for precise temperature control and rapid heating to setpoints that might be difficult to achieve with a traditional oil bath. You can screen a range of temperatures (e.g., 100 °C, 120 °C, 140 °C, 160 °C) in a matter of hours, rather than days.

Q4: My product is 3-(Pyridin-3-yloxy)phenol instead of the desired 4-isomer. Is this a temperature-related issue?

A4: This is not a temperature issue but a regioselectivity problem originating from your choice of starting materials. To synthesize 4-(Pyridin-3-yloxy)phenol, you must start with hydroquinone (1,4-dihydroxybenzene) and a 3-halopyridine. If you are getting the 3-isomer, you have likely used resorcinol (1,3-dihydroxybenzene) by mistake. Always verify your starting materials.

Data Presentation: Typical Reaction Conditions

The following table provides general starting points for optimizing your reaction. The optimal temperature for your specific substrate and setup must be determined experimentally.

ParameterUllmann-Type CouplingBuchwald-Hartwig Coupling
Catalyst CuI, Cu₂O, or Copper powderPd(OAc)₂, Pd₂(dba)₃
Ligand L-Proline, N,N-Dimethylglycine, 1,10-PhenanthrolineXantphos, RuPhos, SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, t-BuOK
Solvent DMF, DMSO, Dioxane, TolueneDioxane, Toluene
Typical Temp. Range (°C) 80 - 180 °C70 - 120 °C

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Reaction Optimization

This protocol describes a methodical approach to identifying the optimal reaction temperature using parallel reaction vials.

Objective: To determine the reaction temperature that provides the highest yield of 4-(Pyridin-3-yloxy)phenol with the fewest impurities.

Methodology:

  • Preparation: In a glovebox, add the following to five separate, identical reaction vials equipped with stir bars:

    • Hydroquinone (1.0 eq)

    • 3-Bromopyridine (1.1 eq)

    • CuI (10 mol%)

    • L-Proline (20 mol%)

    • K₂CO₃ (2.0 eq)

    • Anhydrous DMF (to achieve a 0.5 M concentration of hydroquinone)

  • Sealing: Securely seal each vial with a screw cap containing a PTFE septum.

  • Setup: Place the vials in a parallel synthesis block or separate oil baths pre-heated to five different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C, 160 °C).

  • Execution: Stir the reactions at their respective temperatures for a set period (e.g., 12 hours).

  • Monitoring & Quenching:

    • After the set time, remove the vials from the heat and allow them to cool to room temperature.

    • Take a small aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate to visually assess conversion and impurities.

    • For more quantitative analysis, dilute the aliquot and analyze by LC-MS.

    • Quench the reactions by adding water and extracting with an organic solvent like ethyl acetate.

  • Analysis: Compare the TLC plates and LC-MS data from the five experiments. Identify the temperature that gives the best conversion of starting material to product with the cleanest profile. This is your optimal temperature. Further refinement can be done in ±10 °C increments around this point if necessary.

Visualization of Workflows

Temperature Optimization Workflow

The following diagram illustrates the logical flow for conducting a temperature screening experiment.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Define Reaction Conditions (Catalyst, Solvent, Base) B Prepare 5 Identical Reaction Vials A->B C Set Parallel Synthesizer to Temp1, Temp2, Temp3, Temp4, Temp5 B->C D Run Reactions for Fixed Time (e.g., 12h) C->D E Cool, Quench & Workup D->E F Analyze by TLC / LC-MS E->F G Compare Yield & Purity Across Temperatures F->G H Optimal Temperature Identified G->H Clean, High-Yield I Sub-optimal Result (Low Yield or Impurities) G->I Unsatisfactory I->A Re-evaluate Conditions (e.g., Change Ligand/Solvent)

Caption: Workflow for systematic temperature optimization.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing low product yield.

G A Problem: Low Yield of Product B Analyze Crude Reaction Mixture (TLC/LC-MS) A->B C Is Unreacted Starting Material Present? B->C D YES: Incomplete Conversion C->D Yes E NO: Decomposition C->E No F Increase Temperature by 10-20 °C D->F G Increase Reaction Time D->G H Decrease Temperature by 20-30 °C E->H I Check Reactant Purity & Inert Atmosphere E->I J Reaction Improved? F->J G->J H->J I->J

Sources

stability of 4-(Pyridin-3-yloxy)phenol under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 4-(Pyridin-3-yloxy)phenol under oxidative stress. This scaffold contains two distinct reactive centers: an electron-rich phenol and an electron-deficient pyridine ring connected by an ether linkage.

In oxidative environments (storage, formulation, or metabolic studies), users typically encounter two distinct degradation pathways:

  • Radical-mediated Phenolic Oxidation: Leading to colored quinoid species and dimers (Storage/Air issue).

  • Electrophilic N-Oxidation: Leading to Pyridine-N-Oxides (Synthetic/Metabolic issue).

Module 1: Storage & Physical Appearance

User Issue: "My white powder has turned pink/brown after storage."

Diagnosis: The discoloration is due to the oxidation of the phenolic moiety, not the pyridine ring. Even though the para-position is blocked by the pyridinyloxy group, the phenol is susceptible to Hydrogen Atom Transfer (HAT) to form phenoxyl radicals. These radicals couple to form conjugated dimers or oxidize further to ortho-quinones, which are highly chromophoric (colored) even at ppm levels.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Pink/Red tint Formation of ortho-quinones or trace quinone methides.Purify via recrystallization (EtOH/Water) or silica column. Store under Argon.
Brown/Black gum Extensive polymerization/dimerization of phenoxyl radicals.Material likely compromised. Check purity by HPLC. If <95%, repurify.
Yellowing Potential Pyridine-N-Oxide formation (rare in solids without peroxides).Check LC-MS for +16 Da peak.

Prevention Strategy:

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Light: Protect from light (amber vials), as UV light accelerates phenoxyl radical formation.

  • Additives: If in solution, add antioxidants like Sodium Metabisulfite (0.1%) or Ascorbic Acid.

Module 2: Analytical Troubleshooting (LC-MS/HPLC)

User Issue: "I see unexpected peaks in my chromatogram after stress testing."

Technical Insight: Under oxidative conditions (e.g., H₂O₂ or biological incubation), 4-(Pyridin-3-yloxy)phenol degrades via specific mass shifts.

Diagnostic Table:

Mass Shift (

m/z)
Proposed StructureMechanismPolarity Shift (RP-HPLC)
+16 Da Pyridine-N-Oxide Nucleophilic attack of Pyridine N on peroxide.Earlier Elution (More Polar)
+16 Da Hydroxylated Product Hydroxylation of the phenyl ring (Catechol formation).Earlier Elution
-2 Da Quinone Species Oxidation of catechol intermediate (-2H).Variable (often broad peak)
+14 Da Carbonyl Formation Oxidation of CH to C=O (rare without metabolism).Variable
x2 - 2 Da Dimer C-C or C-O coupling of two molecules.Later Elution (More Hydrophobic)
Visualizing the Degradation Pathways

The following diagram illustrates the competing oxidation pathways. Note that the para-position is blocked, forcing phenolic oxidation to the ortho-position or leading to N-oxidation.

OxidationPathways Substrate 4-(Pyridin-3-yloxy)phenol (MW: 187.2) NOxide Pyridine-N-Oxide (+16 Da, Polar) Substrate->NOxide Peroxides / mCPBA (Electrophilic Attack) Radical Phenoxyl Radical (Intermediate) Substrate->Radical Air / Light / Base (-H•) Cleavage Ether Cleavage (Metabolic/Harsh Chemical) Substrate->Cleavage CYP450 (O-Dealkylation) Dimer C-C or C-O Dimers (High MW, Late Eluting) Radical->Dimer Coupling OrthoQuinone Ortho-Quinone (Colored Species) Radical->OrthoQuinone Oxidation (+OH, -2H) Benzoquinone 1,4-Benzoquinone (Toxic metabolite) Cleavage->Benzoquinone Oxidation

Figure 1: Mechanistic divergence of 4-(Pyridin-3-yloxy)phenol degradation. Green path indicates N-oxidation (chemical synthesis/metabolism); Red path indicates phenolic oxidation (storage instability).

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Oxidative)

Use this to validate your analytical method's specificity.

  • Preparation: Dissolve 4-(Pyridin-3-yloxy)phenol in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.

  • Stressor: Add 30% Hydrogen Peroxide (

    
    ) to achieve a final concentration of 3%.
    
  • Incubation:

    • Condition A (Mild): Room Temperature for 4 hours. (Favors N-Oxide).[1]

    • Condition B (Harsh): 60°C for 2 hours. (Promotes ring oxidation/cleavage).

  • Quenching: CRITICAL STEP. Quench excess peroxide with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.

  • Analysis: Inject onto C18 column. Monitor at 254 nm and 280 nm.

Protocol B: Metabolic Stability (In Vitro Prediction)

For drug discovery researchers.

The ether linkage is metabolically robust, but the phenol is a "soft spot" for Phase II conjugation (Glucuronidation/Sulfation).

  • Phase I (Oxidative): Expect hydroxylation on the phenyl ring (ortho to -OH) or N-oxidation on the pyridine.

  • Phase II (Conjugative): The -OH group will be rapidly glucuronidated.

  • Recommendation: Block the phenol (e.g., methoxy) if metabolic stability is too low, or rely on the prodrug approach.

FAQ: Frequently Asked Questions

Q: Can I reduce the N-oxide back to the parent compound if it forms accidentally? A: Yes. Treat the sample with Triphenylphosphine (


) or Zinc/Acetic acid. 

is preferred for analytical recovery as it selectively reduces N-oxides without affecting the phenol.

Q: Is the ether bond susceptible to hydrolysis? A: Generally, diaryl ethers and pyridine-aryl ethers are extremely stable to hydrolysis (acid or base) compared to esters or amides. Degradation is almost exclusively oxidative.

Q: Why does my LC-MS show a peak at [M-H]- (Negative Mode) but poor signal in Positive Mode? A: Phenols ionize best in Negative Mode (ESI-). However, the Pyridine ring protonates easily in Positive Mode (ESI+). If you have both, the pH of your mobile phase dictates sensitivity.

  • Acidic Mobile Phase (Formic Acid): Suppresses Phenol ionization, enhances Pyridine (M+H)+.

  • Basic Mobile Phase (Ammonium Bicarbonate): Enhances Phenol ionization (M-H)-, suppresses Pyridine.

References

  • Phenol Oxidation Mechanism

    • Topic: Mechanism of phenol oxid
    • Source:Journal of the American Chemical Society, "Mechanistic Insights into the Oxid
    • Link:

  • Pyridine N-Oxide Formation

    • Topic: Synthesis and stability of pyridine N-oxides using peroxides.[2][3]

    • Source:Organic Syntheses, "Pyridine-N-oxide".[4]

    • Link:

  • Metabolic Fate of Phenol/Ether Drugs

    • Topic: Oxidative dealkylation and ring hydroxyl
    • Source:Drug Metabolism and Disposition, "Metabolic P
    • Link: (General reference for CYP450 O-dealkylation mechanisms).

  • Stability of Pharmaceutical Excipients (Peroxides)

    • Topic: Impact of trace peroxides in excipients on drug stability.
    • Source:Journal of Pharmaceutical Sciences, "Oxid
    • Link: [J. Pharm.[1][4][5] Sci. Review]([Link])

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of 4-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As a critical intermediate in pharmaceutical synthesis, the purity of 4-(Pyridin-3-yloxy)phenol is a non-negotiable parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Establishing a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore paramount. This guide provides a comprehensive, field-proven approach to developing such a method, moving from analyte characterization to a comparative evaluation of chromatographic conditions and culminating in a validated, regulatory-compliant protocol.

Part 1: The Foundational Strategy - Analyte Characterization

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision in method development, transforming a trial-and-error process into a systematic, science-driven investigation. 4-(Pyridin-3-yloxy)phenol is an amphoteric molecule, containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.

Key Physicochemical Properties:

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Weight ~187.19 g/mol Standard molecular weight, suitable for reversed-phase HPLC.
pKa (Pyridine) ~5.2 - 6.0The pyridine moiety will be protonated (ionized) at pH values below this range. To achieve good peak shape and consistent retention, the mobile phase pH should be controlled to be at least 1.5-2 units away from the pKa.[1][2]
pKa (Phenol) ~9.5 - 10.5The phenolic hydroxyl group will be deprotonated (ionized) at high pH. Operating in an acidic to neutral pH range will keep this group in its neutral form.
logP ~2.0 - 2.2Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[3][4]
UV Absorbance Maxima expected ~220-230 nm and ~260-270 nmThe presence of two aromatic rings suggests strong UV absorbance. A wavelength of ~265 nm is a good starting point to maximize sensitivity while minimizing interference from common solvents.

This initial analysis dictates that a reversed-phase HPLC method with a controlled acidic mobile phase (e.g., pH 2.5-4.0) will be the most effective strategy. This ensures both the pyridine and phenol groups are in a single, non-ionized state, promoting sharp peaks and predictable retention.

Part 2: The Method Development Workflow - A Systematic Approach

A successful method development process is iterative and logical. The goal is to screen multiple parameters to find the most promising conditions, which are then fine-tuned for optimal performance.

MethodDevelopmentWorkflow cluster_Screening cluster_Optimization cluster_Validation Analyte Analyte Characterization (pKa, logP, UV) Screening Phase 1: Initial Screening Analyte->Screening Informs Choices Column Column Chemistry (C18, Phenyl-Hexyl) Screening->Column MobilePhase Mobile Phase (ACN vs. MeOH, pH) Screening->MobilePhase Optimization Phase 2: Method Optimization Gradient Gradient Profile & Time Optimization->Gradient FlowTemp Flow Rate & Temperature Optimization->FlowTemp Validation Phase 3: Validation & Verification ForcedDeg Forced Degradation (Stability-Indicating) Validation->ForcedDeg ICH_Val ICH Q2(R2) Validation Validation->ICH_Val Column->Optimization Select Best Candidates MobilePhase->Optimization Select Best Candidates Gradient->Validation Finalize Method FlowTemp->Validation Finalize Method

Caption: Logical workflow for HPLC method development.

Part 3: Comparative Evaluation of Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC. For an aromatic compound like 4-(Pyridin-3-yloxy)phenol, comparing a standard alkyl phase with a phenyl-based phase is crucial.

  • C18 (Octadecylsilane): The industry standard. Retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.

  • Phenyl-Hexyl: This phase offers a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl linker, it provides pi-pi (π-π) stacking interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte. This can offer unique selectivity for aromatic compounds and their impurities.

Interactions cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase C18_Phase Silica -(CH2)17-CH3 Phenyl_Phase Silica -(CH2)6-Phenyl Analyte 4-(Pyridin-3-yloxy)phenol Analyte->C18_Phase:f1 Hydrophobic Interaction Analyte->Phenyl_Phase:f1  Hydrophobic &  π-π Stacking

Caption: Analyte interaction with different stationary phases.

Comparative Experimental Data

A screening experiment was conducted comparing two columns with an identical mobile phase gradient.

Screening Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 265 nm

  • Analytes: 1=Hypothetical Process Impurity (more polar), 2=4-(Pyridin-3-yloxy)phenol, 3=Hypothetical Process Impurity (less polar)

Column (150 x 4.6 mm, 5 µm)ParameterAnalyte 1Analyte 2 (API)Analyte 3
Standard C18 Retention Time (min)3.58.28.5
Tailing Factor1.31.41.2
Resolution (Rs)-1.3 (between 2 & 3)-
Phenyl-Hexyl Retention Time (min)3.29.510.1
Tailing Factor1.11.11.0
Resolution (Rs)-2.8 (between 2 & 3)-

Analysis: The Phenyl-Hexyl column provided significantly better resolution between the main analyte peak and the closely eluting impurity (Analyte 3). The peak shapes (Tailing Factor) were also superior. The additional π-π interactions offered by the phenyl rings created a different selectivity profile, which was advantageous for this specific separation. Therefore, the Phenyl-Hexyl column was selected for further optimization.

Part 4: Ensuring the Method is Stability-Indicating

A purity method is only reliable if it can separate the intact drug from any potential degradation products. A forced degradation study, as outlined in ICH guideline Q1A(R2), is performed to demonstrate this capability.[5][6][7]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of 4-(Pyridin-3-yloxy)phenol at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solution at 80 °C for 24 hours.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[6][8]

The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in all stressed conditions.[9]

Part 5: Final Optimized Method and Validation Protocol

Based on the screening and forced degradation results, the method was optimized for speed and efficiency.

Protocol: Final Optimized HPLC Purity Method
  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detector: DAD, 265 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 20
    8.0 75
    8.1 90
    10.0 90
    10.1 20

    | 12.0 | 20 |

System Suitability Test (SST)

Before any sample analysis, a system suitability solution (containing the API and known impurities) is injected. The results must meet the predefined criteria to ensure the chromatographic system is performing adequately.[10][11]

ParameterAcceptance CriteriaRationale
Tailing Factor (API Peak) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (API Peak) ≥ 5000Measures column efficiency.
Resolution (Critical Pair) ≥ 2.0Guarantees baseline separation of the closest eluting peaks.
%RSD of Peak Area ≤ 1.0% (for n=6 injections)Demonstrates injection precision.
Method Validation Summary

The final method must be validated according to ICH Q2(R2) guidelines to prove its fitness for purpose.[12][13][14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To show the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. No interference at the analyte retention time.
Linearity To demonstrate a direct proportional relationship between concentration and response.R² ≥ 0.999 over a range from LOQ to 150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked impurities/analyte.
Precision (Repeatability & Intermediate) To show the degree of scatter between a series of measurements.%RSD ≤ 2.0% for the assay; %RSD ≤ 5.0% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria are met when pH (±0.2), Temp (±2°C), Flow (±10%) are varied.

Conclusion

The development of a robust HPLC purity method for 4-(Pyridin-3-yloxy)phenol is a systematic process grounded in the physicochemical properties of the analyte. A comparative approach revealed that a Phenyl-Hexyl stationary phase offers superior selectivity and peak shape for this aromatic compound compared to a standard C18 phase. By utilizing an optimized gradient on a modern, high-efficiency column and rigorously validating the method against ICH guidelines, a reliable, specific, and stability-indicating analytical procedure has been established. This method is fit for its intended purpose in a regulated quality control environment, ensuring the purity of this critical pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218.
  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
  • U.S. Pharmacopeia. (2022).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Zhou, J. L., & Rowland, S. (2000). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 34(6), 1017-1024.
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures.
  • PubChem. (n.d.). 3-(Pyridin-4-ylmethoxy)phenol.
  • Resolve Mass Spectrometry Inc. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Kumar, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4289.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Al-Tannak, N. F., & Al-Younes, H. M. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(19), 6285.
  • Resolve Mass Laboratories. (2025).
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • PubChem. (n.d.). 4-(Pyridin-4-yl)phenol.

Sources

Structural Characterization of 4-(Pyridin-3-yloxy)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural characterization workflow for 4-(Pyridin-3-yloxy)phenol , distinguishing it from its critical regioisomers.

Executive Summary: The Isomer Challenge

In the development of kinase inhibitors and PROTAC linkers, the 4-(pyridin-3-yloxy)phenol scaffold is a privileged structure. However, the synthesis of this ether linkage (often via Ullmann coupling or SNAr) frequently generates regioisomeric impurities if the starting pyridine electrophile is not perfectly regioselective or if rearrangement occurs.[1]

Distinguishing the target 3-yloxy isomer from the 2-yloxy and 4-yloxy variants is critical because they possess vastly different hydrogen-bond acceptor/donor profiles, drastically altering potency and metabolic stability (CYP450 interaction). This guide provides a definitive analytical framework to separate and identify these isomers.

Structural Landscape & Isomer Definition

We focus on the three primary regioisomers defined by the ether attachment point on the pyridine ring.

Isomer NameStructure DescriptionSymmetryKey distinguishing Feature
4-(Pyridin-3-yloxy)phenol Target. Ether at Py-C3.[1][2]AsymmetricH2 proton is a distinct singlet/doublet split by long-range coupling.
4-(Pyridin-2-yloxy)phenol Impurity.[1] Ether at Py-C2.AsymmetricH3 proton is significantly shielded (upfield) due to ortho-oxygen.[1]
4-(Pyridin-4-yloxy)phenol Impurity.[1][3] Ether at Py-C4.Symmetric Pyridine protons appear as an AA'XX' system (2 signals).[1]

Analytical Strategy: The "Fingerprint" Workflow

To ensure structural integrity, we employ a multi-modal approach. Mass spectrometry (MS) confirms the formula (


, MW 187.2), but cannot distinguish these isomers.[1] NMR is the primary discriminator , supported by HPLC  for purity profiling.[1]
A. 1H NMR Characterization (The Gold Standard)

The pyridine ring protons provide a unique "fingerprint" for each isomer. The phenol protons (AA'BB' system) remain relatively constant across isomers and are less diagnostic.

Predicted Chemical Shift Comparison (in DMSO-d6)

Note: Shifts are approximate (


) but relative ordering is conserved.
Proton Position3-yloxy (Target) 4-yloxy (Symmetric) 2-yloxy (Ortho)
Py-H2 ~8.30 ppm (d/s) Diagnostic: Isolated~8.45 ppm (d) Part of AA'XX'~8.15 ppm (dd)
Py-H4 ~7.40 ppm (ddd)~6.90 ppm (d) Shielded by O~7.70 ppm (td)
Py-H5 ~7.35 ppm (dd)~6.90 ppm (d)~7.10 ppm (ddd)
Py-H6 ~8.25 ppm (dd)~8.45 ppm (d)~6.95 ppm (d) Shielded by O
Multiplicity Complex (4 signals) Simple (2 signals) Complex (4 signals)

Mechanistic Insight:

  • 3-yloxy: The ether oxygen at C3 donates electron density into the ring, but less effectively to C2 and C6 compared to C4. This leaves H2 and H6 relatively deshielded (downfield).

  • 4-yloxy: The oxygen at C4 makes the molecule symmetric. You will see only two pyridine signals (integration 2H each). If you see this symmetry, you have the wrong isomer.

  • 2-yloxy: The oxygen at C2 strongly shields the C3 proton (H3), pushing it upfield (~6.8-7.0 ppm), often overlapping with phenol aromatic protons.[1]

B. HPLC Separation Protocol

Pyridines are basic and polar, often tailing on standard C18 columns. We utilize a Mixed-Mode or Ion-Pairing strategy to ensure sharp peaks and separation of isomers.

Methodology: Acidic Mobile Phase (pH Control) Isomers differ in pKa (Pyridine N).

  • 3-yloxy pKa: ~4.8[1]

  • 4-yloxy pKa: ~6.0 (More basic due to resonance donation from O).

Recommended Protocol:

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or Phenomenex Luna Phenyl-Hexyl (π-π interactions aid isomer separation).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 280 nm (Phenol).
    

Performance Expectation: The 4-yloxy isomer, being more basic, will be more ionized at pH 2.7 and typically elutes earlier than the 3-yloxy target on C18 phases.[1] The Phenyl-Hexyl column provides superior selectivity for the 2-yloxy isomer due to steric hindrance disrupting


-stacking.

Experimental Protocols

Protocol 1: Synthesis Verification (NMR)

Use this protocol to validate the identity of your crude solid.[1]

  • Sample Prep: Dissolve 5-10 mg of dry sample in 0.6 mL DMSO-d6 . (CDCl3 is acceptable, but DMSO prevents phenol -OH exchange broadening).[1]

  • Acquisition: Run a standard proton sequence (16 scans, D1=2 sec).

  • Analysis Logic (The "If-Then" Test):

    • Step 1: Count the signals in the aromatic region (6.5 - 8.5 ppm).

    • Step 2: Look for the Phenol AA'BB' system (two doublets, ~6.8 and ~6.9 ppm).[1] Ignore these.

    • Step 3: Analyze remaining Pyridine protons.

      • IF you see 2 distinct pyridine signals (integrating 2H each)

        
        REJECT  (It is the 4-yloxy isomer).
        
      • IF you see 4 distinct pyridine signals

        
         Check H2.
        
      • IF H2 is a narrow doublet/singlet > 8.2 ppm

        
        CONFIRM  (3-yloxy).
        
      • IF H3 is upfield < 7.0 ppm

        
        REJECT  (2-yloxy).
        
Protocol 2: Crystallization for XRD (The "Final Truth")

If NMR is ambiguous due to overlap, single-crystal XRD is the ultimate validation.[1]

  • Solvent System: Slow evaporation from Methanol/Water (9:1) or Ethyl Acetate/Hexane .

  • Procedure: Dissolve 20 mg in minimal hot methanol. Add water dropwise until turbid. Heat to clear. Allow to stand at RT for 48 hours.

  • Criteria: 4-(pyridin-3-yloxy)phenol typically crystallizes with intermolecular H-bonds between the phenol -OH and the pyridine N of an adjacent molecule, forming linear chains.

Decision Workflow (Visualization)

CharacterizationWorkflow Start Crude Product (Unknown Isomer) HPLC HPLC-MS Analysis (Purity & MW Check) Start->HPLC MassCheck MW = 187.2? HPLC->MassCheck MassCheck->Start No (Wrong Rxn) NMR 1H NMR (DMSO-d6) Pyridine Region Analysis MassCheck->NMR Yes SymmetryCheck Pyridine Symmetry? NMR->SymmetryCheck Isomer4 Identified: 4-(Pyridin-4-yloxy)phenol SymmetryCheck->Isomer4 Symmetric (2 signals) H2Check Check H2/H6 Shifts SymmetryCheck->H2Check Asymmetric (4 signals) Isomer2 Identified: 4-(Pyridin-2-yloxy)phenol (Upfield H3) H2Check->Isomer2 H3 < 7.0 ppm Target CONFIRMED: 4-(Pyridin-3-yloxy)phenol H2Check->Target H2 > 8.2 ppm (Distinct Singlet) XRD Optional: Single Crystal XRD Target->XRD Final Validation

Figure 1: Structural elucidation decision tree for Pyridinyloxyphenol isomers.

References

  • PubChem. 4-(Pyridin-3-yl)phenol Compound Summary. National Library of Medicine.[4] Available at: [Link] (Note: While titled Pyridin-3-yl, this entry contains relevant spectral links for the scaffold).

  • Ranjbar-Karimi, R. et al. (2017).[5] Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.[1][5] Chemistry of Heterocyclic Compounds. Available at: [Link] (Provides foundational NMR data for pyridyloxy ether linkages).

  • SIELC Technologies. HPLC Separation of Pyridine and Derivatives. Available at: [Link] (Source for mixed-mode chromatography conditions for basic pyridines).

  • Cambridge Crystallographic Data Centre (CCDC).Crystal Structure of Pyridin-4-yl derivatives.

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(Pyridin-3-yloxy)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inherent Risks: A Proactive Stance on Safety

The toxicological profile of 4-(Pyridin-3-yloxy)phenol is not fully elucidated. However, its chemical structure suggests potential hazards that must be respected to ensure personnel safety. Phenol itself is highly corrosive and can cause severe skin burns and eye damage.[1][2] Crucially, it can be rapidly absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[3][4][5] Pyridine and its derivatives are also hazardous, with the potential for skin, eye, and respiratory irritation.[6] Inhalation or ingestion of pyridine can lead to more severe health issues.[6]

Given these precedents, we must assume that 4-(Pyridin-3-yloxy)phenol may exhibit similar properties:

  • Corrosivity: Potential to cause severe skin burns and eye damage.

  • Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.[7]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[2][8]

Therefore, a comprehensive personal protective equipment (PPE) strategy and meticulous handling protocols are not merely recommended—they are imperative.

Essential Personal Protective Equipment (PPE) for Handling 4-(Pyridin-3-yloxy)phenol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various laboratory operations involving 4-(Pyridin-3-yloxy)phenol.

Laboratory Task Hand Protection Eye & Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Double-layered nitrile or neoprene gloves.[4][6]Chemical splash goggles and a face shield.[9][10]Fully buttoned lab coat.Not typically required if handled exclusively within a certified chemical fume hood.
Conducting reactions and transfers (in a fume hood) Double-layered nitrile or neoprene gloves.[4][6]Chemical splash goggles and a face shield.[9][10]Fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.[4]Not typically required if handled exclusively within a certified chemical fume hood.
Handling small quantities on the benchtop (if unavoidable) Double-layered nitrile or neoprene gloves.[4][6]Chemical splash goggles.Fully buttoned lab coat.Use in a well-ventilated area is the absolute minimum; a fume hood is strongly preferred.[11]
Spill cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).Chemical splash goggles and a face shield.[9][10]Chemical-resistant suit or coveralls.[12]Air-purifying respirator with an appropriate organic vapor cartridge.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.

Preparation and Handling Workflow
  • Designated Work Area: All work with 4-(Pyridin-3-yloxy)phenol should be conducted in a designated area within a certified chemical fume hood.[13][14] This area should be clearly marked with a warning sign indicating the presence of a hazardous chemical.

  • Pre-use Inspection: Before beginning any work, ensure that all necessary PPE is available and in good condition. Locate the nearest emergency shower and eyewash station.[15]

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid 4-(Pyridin-3-yloxy)phenol within the fume hood to prevent inhalation of fine powders.

    • Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction:

    • Keep the fume hood sash at the lowest practical height.[14]

    • Continuously monitor the reaction for any unexpected changes.

    • Ensure all containers are clearly labeled.

  • Post-handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

    • Carefully remove PPE, avoiding contact with the outer surfaces.[9]

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[1][14]

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound in Fume Hood prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_run Conduct Reaction/Procedure prep_sol->exp_run Transfer to Reaction exp_monitor Monitor Experiment exp_run->exp_monitor post_decon Decontaminate Workspace and Equipment exp_monitor->post_decon Experiment Complete post_dispose Dispose of Waste Properly post_decon->post_dispose post_ppe Remove PPE post_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of 4-(Pyridin-3-yloxy)phenol.

Disposal Plan: Managing Chemical Waste

All waste containing 4-(Pyridin-3-yloxy)phenol, including contaminated consumables (e.g., gloves, weighing boats, paper towels) and solutions, must be treated as hazardous chemical waste.

  • Segregation: Do not mix 4-(Pyridin-3-yloxy)phenol waste with other waste streams.

  • Containment:

    • Collect all solid waste in a dedicated, labeled, and sealed plastic bag or container.[15]

    • Collect all liquid waste in a compatible, sealed, and clearly labeled waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-(Pyridin-3-yloxy)phenol".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Emergency Procedures: Immediate Actions for Exposure

In the event of an exposure, immediate and decisive action is critical.

Skin Contact
  • Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if the exposure is extensive.[3]

  • Specialized Treatment for Phenol-type Compounds: If available, after initial water flushing, wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[3][15] This is a specific first aid measure for phenol exposures that can help to reduce absorption.

  • Clothing: Remove all contaminated clothing while flushing.[3]

  • Medical Attention: Seek immediate medical attention, even if the skin does not appear severely burned.[3][14] Provide a copy of this guide or available safety information to the medical personnel.

Eye Contact
  • Immediate Action: Immediately flush the eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[9] Use an eyewash station.

  • Contact Lenses: Remove contact lenses if present and easy to do so.[7]

  • Medical Attention: Seek immediate medical attention.

Inhalation
  • Immediate Action: Move the affected person to fresh air immediately.[3][11]

  • Medical Attention: Seek immediate medical attention, especially if breathing is difficult.

Ingestion
  • Immediate Action: Do NOT induce vomiting.[3]

  • Conscious Victim: If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one to two glasses of water or milk.[3]

  • Medical Attention: Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling 4-(Pyridin-3-yloxy)phenol, fostering a culture of safety and scientific excellence.

References

  • Phenol - SAFETY DATA SHEET - PENTA. (2024, April 29). Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Phenol And Acetone Safety Group. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • OESO Phenol Guideline - Duke Safety. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure - UNM Chemistry. (n.d.). Retrieved from [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June). Retrieved from [Link]

  • Phenol: toxicological overview - GOV.UK. (2024, October 1). Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Phenol. (n.d.). Western Washington University. Retrieved from [Link]

  • SAFETY DATA SHEET Phenol Solution SECTION 1 - INEOS Group. (2014, October 1). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.